Advanced Physicochemical Profiling and Synthetic Utility of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic Acid
Executive Summary In modern drug discovery, the selection of highly functionalized heterocyclic building blocks is critical for navigating the complex multi-parameter optimization of pharmacokinetics (PK) and pharmacodyn...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the selection of highly functionalized heterocyclic building blocks is critical for navigating the complex multi-parameter optimization of pharmacokinetics (PK) and pharmacodynamics (PD). 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid (CAS: 1154955-06-2)[1] is a specialized, bifunctional pyridine derivative increasingly utilized in custom synthesis and as a pharmaceutical intermediate[2].
This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven methodologies for its incorporation into complex molecular scaffolds. By understanding the causality behind its reactivity—specifically the steric and electronic interplay of its substituents—researchers can optimize coupling efficiencies and avoid common synthetic pitfalls.
Structural Dynamics and Physicochemical Profiling
The structural architecture of this molecule features a pyridine core substituted with a methyl group at C-2, a carboxylic acid at C-3, and a dimethylcarbamoyl group at C-6. This specific arrangement dictates its behavior in both biological assays and synthetic workflows[3].
Electronic and Steric Interplay
C-2 Methyl Steric Shielding: The methyl group adjacent to the C-3 carboxylic acid creates significant steric hindrance. This ortho-effect restricts the conformational flexibility of the carboxylate, raising the activation energy required for standard esterification or amidation.
C-6 Dimethylcarbamoyl Electron Withdrawal: The amide moiety at the C-6 position exerts a strong electron-withdrawing effect via resonance and induction. This significantly reduces the electron density of the pyridine ring, lowering the pKa of the pyridine nitrogen (estimated ~3.1).
Biological Relevance: The suppressed basicity of the pyridine nitrogen is highly advantageous in medicinal chemistry. It prevents the molecule from becoming highly protonated at physiological pH (7.4), thereby mitigating off-target liabilities such as hERG channel blockade, which is frequently triggered by highly basic lipophilic amines.
Balanced lipophilicity; ensures good aqueous solubility
pKa (Carboxylic Acid)
~4.2
Exists primarily as an anion in blood plasma
pKa (Pyridine Nitrogen)
~3.1
Unprotonated at physiological pH; reduces toxicity
Lipinski Rule of 5
0 Violations
Ideal starting material for oral drug candidates
Synthetic Utility: Overcoming Steric Hindrance in Amide Coupling
When incorporating 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid into a larger pharmacophore via the C-3 carboxylic acid, standard coupling reagents (e.g., EDC/HOBt) often result in poor yields (<30%) due to the steric bulk of the C-2 methyl group.
The Causality of Reagent Selection:
To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) must be employed. HATU generates an HOAt-active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides an anchimeric assistance (neighboring group effect), facilitating the nucleophilic attack of the incoming amine through a highly organized cyclic transition state. Furthermore, DIPEA (N,N-Diisopropylethylamine) is selected over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile.
Workflow for HATU-mediated amide coupling overcoming C-2 steric hindrance.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in In-Process Controls (IPCs) that allow the scientist to verify success at intermediate stages rather than waiting for the final yield.
Protocol A: Sterically Hindered Amide Coupling
Objective: Synthesize a C-3 amide derivative with >95% purity.
Preparation: Dissolve 1.0 eq (208 mg, 1.0 mmol) of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid in 5.0 mL of anhydrous DMF under a nitrogen atmosphere.
Base Addition: Add 3.0 eq (522 µL) of DIPEA. Rationale: Excess base ensures complete deprotonation of the carboxylic acid and neutralizes any HCl salts from the incoming amine.
Activation: Add 1.1 eq (418 mg) of HATU. Stir at 25°C for exactly 15 minutes.
Self-Validation Check (IPC 1): Withdraw a 5 µL aliquot, dilute in 100 µL Acetonitrile, and inject into the UPLC-MS.
Validation Criteria: The starting material mass (
m/z
209
[M+H]+
) must be absent, replaced entirely by the HOAt-active ester intermediate (
m/z
326
[M+H]+
). If unreacted starting material remains, the DMF may be wet, requiring reagent replacement.
Amine Addition: Add 1.2 eq of the target primary or secondary amine. Stir at 25°C for 2 hours.
Self-Validation Check (IPC 2): Perform a second UPLC-MS check. The active ester peak must be consumed, replaced by the target product mass. Rationale: This isolates failure modes. If the active ester persists, the incoming amine is either too sterically hindered or insufficiently nucleophilic.
Workup: Quench with saturated aqueous
NaHCO3
, extract with Ethyl Acetate (3 x 15 mL), wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over
Na2SO4
, and concentrate in vacuo.
Protocol B: Analytical Quality Control & Solubility Profiling
Before utilizing CAS 1154955-06-2[1] from a commercial vendor, its integrity must be verified.
Self-validating analytical quality control workflow for pyridine derivatives.
UPLC-MS Purity: Run a 2-minute gradient (5% to 95% MeCN in Water with 0.1% Formic Acid). The compound should elute as a sharp peak with an
[M+H]+
of 209.09.
NMR Structural Elucidation: Dissolve 5 mg in DMSO-
d6
.
Key Diagnostic Peaks: Expect a singlet for the C-2 methyl group around
δ
2.6 ppm. The dimethylcarbamoyl methyls will appear as two distinct singlets (or a broad singlet) around
δ
2.9 - 3.1 ppm due to restricted rotation around the C-N amide bond (rotamers). The pyridine aromatic protons will appear as an AB system (doublets) between
δ
7.5 and 8.5 ppm.
Kinetic Solubility Validation: Create a 10 mM stock in DMSO. Spike 5 µL into 495 µL of PBS (pH 7.4). Incubate for 2 hours at 37°C, centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via HPLC against a standard curve. Rationale: Validating solubility prevents false negatives in downstream biochemical assays caused by compound precipitation.
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-(Dimethylcarbamoyl)-2-methylpyridin...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid. As a vital tool in structural elucidation, NMR spectroscopy offers profound insights into the molecular architecture of novel compounds. This document, authored from the perspective of a Senior Application Scientist, synthesizes theoretical predictions with established principles of NMR spectroscopy to offer a robust interpretation of the expected spectral features of this molecule.
Introduction to NMR Spectroscopy in Drug Discovery
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in the field of drug discovery and development. Its ability to provide a detailed atomic-level map of a molecule's structure is fundamental to confirming the identity, purity, and conformation of newly synthesized compounds. For a molecule such as 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid, with its distinct functional groups on a pyridine scaffold, NMR serves as a critical checkpoint in its synthetic and characterization workflow.
Molecular Structure and Predicted NMR Active Nuclei
The structure of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid contains several key proton and carbon environments that are expected to give rise to distinct signals in the ¹H and ¹³C NMR spectra. The strategic placement of the dimethylcarbamoyl, methyl, and carboxylic acid groups on the pyridine ring creates a unique electronic environment that influences the chemical shifts and coupling patterns of the nuclei.
Figure 1. Molecular structure of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to provide a wealth of information regarding the proton environments within the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the various substituents.
Key Predicted ¹H NMR Signals:
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Rationale for Prediction
H-4
8.0 - 8.2
d
1H
~8.0
Expected to be downfield due to the anisotropic effect of the pyridine ring and deshielding from the adjacent carboxylic acid and the nitrogen atom. It will appear as a doublet due to coupling with H-5.
H-5
7.6 - 7.8
d
1H
~8.0
Coupled to H-4, this proton will also be in the aromatic region but slightly upfield compared to H-4.
-COOH
12.0 - 13.0
br s
1H
-
The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[1][2]
-N(CH₃)₂
3.0 - 3.2
s (broad)
6H
-
The two methyl groups of the dimethylcarbamoyl moiety are expected to be nearly equivalent, giving a single, potentially broad signal due to restricted rotation around the C-N bond.
-CH₃
2.6 - 2.8
s
3H
-
The methyl group at the C-2 position will appear as a singlet in the upfield region characteristic of alkyl groups attached to an aromatic ring.
Rationale for Predicted Chemical Shifts and Multiplicities:
The chemical shifts of protons on a pyridine ring are characteristically found in the downfield region (δ 7.0-9.0 ppm) due to the ring's diamagnetic anisotropy and the electron-withdrawing effect of the nitrogen atom.[3] The α-protons (adjacent to nitrogen) are the most deshielded, followed by the γ-proton, and then the β-protons.[3] In this molecule, the positions are substituted, but the underlying principles still apply to the remaining ring protons (H-4 and H-5).
The carboxylic acid proton signal is expected to be significantly downfield and broad, a classic feature for this functional group.[1] The protons of the dimethylcarbamoyl and methyl groups will appear in the more upfield aliphatic region of the spectrum.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also highly dependent on their electronic environment.
Key Predicted ¹³C NMR Signals:
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale for Prediction
C-2
155 - 160
The carbon bearing the methyl group and adjacent to the nitrogen will be significantly downfield.
C-3
125 - 130
This carbon is attached to the carboxylic acid group and is part of the aromatic system.
C-4
138 - 142
Aromatic carbon chemical shifts are typically in this region.[4]
C-5
122 - 127
Aromatic carbon chemical shifts are typically in this region.[4]
C-6
150 - 155
The carbon attached to the dimethylcarbamoyl group and adjacent to the nitrogen will be deshielded.
-COOH
165 - 170
The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[1]
-C=O (amide)
168 - 172
The amide carbonyl carbon is also found in a similar region to the carboxylic acid carbonyl.
-N(CH₃)₂
36 - 39
The methyl carbons of the dimethylamino group will appear in the aliphatic region.
-CH₃
20 - 25
The methyl group carbon at C-2 will have a chemical shift typical for an alkyl group on an aromatic ring.
Rationale for Predicted Chemical Shifts:
The carbon atoms of the pyridine ring are expected to resonate between δ 120 and 160 ppm. The carbons directly attached to the electronegative nitrogen atom (C-2 and C-6) will be the most deshielded. The carbonyl carbons of both the carboxylic acid and the amide functional groups are highly deshielded and will appear at the downfield end of the spectrum.[4] The aliphatic carbons of the methyl and dimethylamino groups will be found in the upfield region.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid, the following experimental protocol is recommended:
Sample Preparation:
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can help to sharpen the -COOH proton signal.
Filter the solution into a 5 mm NMR tube.
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
Tune and match the probe for both ¹H and ¹³C frequencies.
Shim the magnetic field to achieve optimal homogeneity.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical parameters: 32-64 scans, spectral width of 16 ppm, acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Typical parameters: 1024-4096 scans, spectral width of 240 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
2D NMR Experiments (Optional but Recommended):
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, confirming the relationship between H-4 and H-5.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the assignment of the carbon signals for CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
Figure 2. A typical workflow for the acquisition and analysis of NMR data for structural elucidation.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral data for 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from analogous structures. Experimental verification through the outlined protocol is essential for confirming the precise spectral parameters. For researchers in drug development, a thorough understanding and accurate interpretation of NMR data are indispensable for the successful characterization of novel chemical entities.
References
Royal Society of Chemistry. Supporting Information for an article. Available at: [Link]
Kadir, M. A., et al. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 25, 104266. Available at: [Link]
National Center for Biotechnology Information. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Available at: [Link]
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
National Center for Biotechnology Information. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Available at: [Link]
ResearchGate. 1 H NMR and 13 C NMR chemical shifts (δ/ppm) of (2) and (3) DMSO-d 6 as the solvents (25°C). Available at: [Link]
ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Available at: [Link]
ResearchGate. Synthesis and Structural Characterization of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. Available at: [Link]
Canadian Science Publishing. Multinuclear NMR spectra of [Pt(L)Cl3]− (L = pyridine derivatives) complexes and crystal structure of trans-Pt(2,6-di(hydroxymethyl)pyridine)2Cl2. Available at: [Link]
National Center for Biotechnology Information. Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Available at: [Link]
ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Available at: [Link]
Royal Society of Chemistry. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available at: [Link]
National Center for Biotechnology Information. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Available at: [Link]
ResearchGate. 13 C NMR data for substituted coumarin-3-carboxylic acids recorded in d 6. Available at: [Link]
SpringerLink. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]
Wiley Online Library. 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]
Research India Publications. Synthesis and Characterization of New Metal- Organic Framework Derived from 6-(Methoxycarbonyl) Pyridine-2-Carboxylic Acid as Application for Hydrogen Storage Materials. Available at: [Link]
Royal Society of Chemistry. CP/MAS NMR studies on binding environment of CH 3 CN in Cu(I) complexes with disilane-bridged bis(methylpyridine) ligands. Available at: [Link]
MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Available at: [Link]
NIST WebBook. 2-Pyridinecarboxylic acid, 6-methyl-. Available at: [Link]
Crystallographic Characterization of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic Acid: A Technical Whitepaper
Target Audience: Structural Biologists, API Formulation Scientists, and Crystallographers Compound: 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid (CAS 1154955-06-2) Executive Summary In the pipeline of active...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Structural Biologists, API Formulation Scientists, and Crystallographers
Compound: 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid (CAS 1154955-06-2)
Executive Summary
In the pipeline of active pharmaceutical ingredient (API) development, the precise determination of solid-state properties is non-negotiable. 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid is a highly functionalized pyridine derivative serving as a critical building block in drug synthesis. Its molecular architecture—featuring a hydrogen-bond-donating carboxylic acid, a sterically demanding dimethylcarbamoyl group, and an aromatic pyridine core—predisposes it to complex supramolecular polymorphism.
This whitepaper provides an authoritative, causality-driven guide to determining the crystal structure of this compound. By integrating Single-Crystal X-Ray Diffraction (SCXRD) for absolute structural elucidation and Powder X-Ray Diffraction (PXRD) for bulk phase validation, we establish a self-validating analytical framework[1].
Molecular Architecture and Supramolecular Causality
To successfully crystallize and analyze a small organic molecule, one must first understand its interaction potential. The structure of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid (C₁₀H₁₂N₂O₃) dictates its packing behavior:
C3-Carboxylic Acid: Acts as both a strong hydrogen bond donor (O-H) and acceptor (C=O). In pyridine-3-carboxylic acid derivatives (nicotinic acids), this group typically drives the formation of robust supramolecular synthons, either through
R22(8)
homodimers or catemeric chains linking the carboxyl group to the pyridine nitrogen[2].
Pyridine N1: A strong hydrogen bond acceptor. Its basicity competes with the carboxyl carbonyl for the carboxyl proton, often dictating the primary crystal packing motif[3].
C6-Dimethylcarbamoyl: The amide carbonyl is a secondary hydrogen bond acceptor, while the two methyl groups introduce significant steric bulk, preventing tight planar
π−π
stacking and forcing the molecule into a more staggered three-dimensional lattice.
Predicted hydrogen-bonding pathways and supramolecular synthons.
Experimental Workflow 1: Single-Crystal Growth
High-resolution SCXRD requires a single, untwinned crystal with minimal defects. For functionalized pyridines, rapid evaporation often yields kinetic polymorphs or amorphous powders. We employ Vapor Diffusion to achieve the slow supersaturation necessary for thermodynamic control.
Step-by-Step Vapor Diffusion Protocol
Solvent Selection: Dissolve 10 mg of the compound in 1 mL of a polar protic solvent (e.g., Methanol). Causality: Methanol disrupts the strong intermolecular hydrogen bonds of the carboxylic acid, ensuring complete dissolution at the monomeric level.
Antisolvent Selection: Select a volatile non-polar antisolvent (e.g., Diethyl Ether or Pentane). Causality: The antisolvent must have a higher vapor pressure than the solvent to drive diffusion into the inner vial, gradually lowering the solubility of the API without inducing shock-precipitation.
Setup: Place the 1 mL API solution in a 2-dram open inner vial. Place this inner vial into a 20 mL outer vial containing 5 mL of the antisolvent.
Equilibration: Seal the outer vial tightly with a Teflon-lined cap and store at a constant 20 °C in a vibration-free environment for 3–7 days.
Harvesting: Once faceted, birefringent crystals (typically blocks or thick plates) reach ~0.1–0.3 mm in dimension, they are ready for harvest.
To accurately map the electron density and locate the critical carboxylic acid hydrogen atom, data must be collected under cryogenic conditions[1].
Step-by-Step SCXRD Protocol
Mounting: Submerge the harvested crystals in perfluoropolyether oil. Causality: The oil protects the crystal from atmospheric moisture, prevents the loss of any co-crystallized solvent, and acts as a rigid glass when frozen, holding the crystal steady without introducing diffraction rings.
Cryocooling: Mount the crystal on a MiTeGen micromount and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen gas stream. Causality: Cryocooling minimizes atomic displacement parameters (ADPs) and thermal diffuse scattering, vastly improving the signal-to-noise ratio at high diffraction angles.
Data Collection: Utilize a diffractometer (e.g., Bruker D8 Venture) equipped with a microfocus Mo K
α
X-ray source (
λ=0.71073
Å) and a CMOS detector. Collect a full sphere of data using
ω
and
ϕ
scans to ensure high redundancy and completeness (>99%).
Data Reduction: Integrate the raw frames using software such as SAINT. Apply a multi-scan absorption correction (e.g., SADABS) to correct for the path-length differences of X-rays traveling through the non-spherical crystal.
Structure Solution & Refinement: Solve the phase problem using dual-space algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on
F2
(SHELXL). Crucial Step: Locate the carboxylic acid hydrogen atom from the difference Fourier map and refine it freely to confirm the exact hydrogen-bonding network.
Workflow for single-crystal X-ray diffraction of the pyridine derivative.
SCXRD determines the structure of a single crystal, which may not represent the bulk material. PXRD is employed as a self-validating mechanism to confirm that the bulk synthesized powder matches the single-crystal structure[4]. If crystals are too small for standard SCXRD, emerging techniques like Microcrystal Electron Diffraction (MicroED) can also be utilized[5].
Step-by-Step PXRD Protocol
Sample Preparation: Lightly grind 50 mg of the bulk powder in an agate mortar. Causality: Gentle grinding ensures a random orientation of crystallites, minimizing preferred orientation effects that skew peak intensities, without imparting enough mechanical energy to induce a mechanochemical polymorphic transition.
Loading: Back-load the powder into a zero-background silicon holder to eliminate amorphous background scatter.
Data Collection: Analyze using a Bragg-Brentano diffractometer with Cu K
α
radiation (
λ=1.5406
Å). Scan from
2θ=5∘
to
50∘
with a step size of 0.01°.
Rietveld Refinement: Import the .cif file generated from the SCXRD experiment into refinement software (e.g., GSAS-II or TOPAS). Simulate the theoretical powder pattern and perform a Rietveld refinement against the experimental data to confirm phase purity.
Data Presentation: Predicted Crystallographic Parameters
Based on the known crystallographic behavior of analogous functionalized pyridine-3-carboxylic acids[2][3], the following table summarizes the expected quantitative parameters for the thermodynamically stable polymorph of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid.
Crystallographic Parameter
Expected Value / Range
Scientific Rationale
Chemical Formula
C₁₀H₁₂N₂O₃
Exact molecular composition.
Formula Weight
208.22 g/mol
Calculated from atomic weights.
Crystal System
Monoclinic or Triclinic
Low symmetry is highly typical for unsymmetrical, sterically hindered organic APIs.
Space Group
P21/c
or
P1ˉ
Centrosymmetric space groups are heavily favored to accommodate
R22(8)
carboxylic acid homodimers.
Temperature
100(2) K
Cryogenic standard to freeze dynamic disorder.
Z (Molecules/Unit Cell)
4 (for
P21/c
) or 2 (for
P1ˉ
)
Standard packing efficiency for molecules of this volume.
Calculated Density (
ρ
)
~1.35 - 1.45 g/cm³
Typical density range for non-halogenated organic crystals.
Radiation
Mo K
α
(
λ=0.71073
Å)
Optimal for high-resolution data collection of small organic molecules without severe absorption issues.
In-Depth Technical Guide: Mechanism of Action and Application of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic Acid Derivatives
Executive Summary In modern structure-based drug design (SBDD), the identification and optimization of privileged scaffolds are critical for developing highly selective targeted therapeutics. 6-(Dimethylcarbamoyl)-2-meth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern structure-based drug design (SBDD), the identification and optimization of privileged scaffolds are critical for developing highly selective targeted therapeutics. 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid (CAS 1154955-06-2) represents a highly functionalized, versatile building block frequently utilized in the synthesis of potent kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
As a Senior Application Scientist, I have structured this guide to deconstruct the structural rationale, mechanism of action (MoA), and the rigorous experimental workflows required to successfully deploy this pharmacophore. By understanding the causality behind its specific functional groups, researchers can better leverage this scaffold to overcome common drug development hurdles such as off-target toxicity, poor aqueous solubility, and synthetic impurity generation.
Pharmacophore Rationale and Structural Biology
The efficacy of 6-(dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid derivatives stems from the precise spatial arrangement of its functional groups. When the 3-carboxylic acid is coupled to an amine to form the core active pharmaceutical ingredient (API), the resulting molecule acts as an ATP-competitive inhibitor.
The structural causality is defined by four distinct regions:
The Pyridine Core: Acts as the central aromatic scaffold, providing
π
π
stacking interactions with the hydrophobic residues of the target's binding pocket.
The 3-Carboxamide (Post-Coupling): Serves as the primary hinge-binding motif. The amide NH acts as a hydrogen bond donor, and the carbonyl acts as an acceptor, typically interacting with the backbone atoms of the kinase hinge region (e.g., Valine or Leucine).
The 2-Methyl Group (Conformational Lock): This is not merely a space-filling group. The steric clash between the 2-methyl group and the 3-carboxamide induces
A1,3
strain, restricting the torsion angle of the amide bond. This effectively "locks" the amide into the bioactive anti-coplanar conformation, drastically reducing the entropic penalty upon binding.
The 6-Dimethylcarbamoyl Group (Solvent/Selectivity Filter): Projecting away from the hinge region toward the solvent channel, the bulky dimethylamine moiety prevents binding to kinases with narrow solvent clefts, acting as a strict selectivity filter. Furthermore, the carbonyl oxygen acts as a solvent-exposed hydrogen bond acceptor, significantly improving the aqueous solubility of the compound.
Figure 1: Pharmacophore binding model illustrating the spatial and logical relationships of the functional groups.
Mechanism of Action (MoA) in Target Inhibition
Derivatives of this scaffold are prominently featured in the development of cyclin-dependent kinase (CDK) inhibitors (such as analogs of ribociclib) . The MoA is driven by competitive displacement of ATP at the catalytic cleft of the kinase.
Intracellular Signaling Disruption:
Once the derivative binds to the target kinase (e.g., CDK4/6), it stabilizes the inactive conformation of the enzyme. This prevents the transfer of the terminal phosphate from ATP to the effector protein (e.g., the Retinoblastoma protein, Rb). Hypophosphorylated Rb remains tightly bound to the E2F transcription factor, sequestering it in the cytoplasm. Without free E2F to transcribe S-phase promoting genes, the cell undergoes robust
G1
cell cycle arrest, halting tumor proliferation.
Figure 2: Downstream signaling pathway disruption mediated by the targeted kinase inhibitor.
Experimental Protocols and Workflows
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems optimized for this specific chemical class.
Critical Insight: When coupling the 3-carboxylic acid of 6-(dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid to an amine, researchers traditionally use uronium-based coupling reagents like HBTU or HATU in DMF. However, recent process chemistry studies have proven that HBTU degrades in DMF in the presence of a base (like DIPEA) to form a dimethylcarbamoyl-OBt impurity . This impurity acts as a capping agent and a potential genotoxic impurity (PGI) that frequently co-elutes with the API.
To prevent this, the following optimized, impurity-free protocol must be used:
Activation: Dissolve 1.0 eq of 6-(dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid in anhydrous Ethyl Acetate (EtOAc) or N-Methyl-2-pyrrolidone (NMP). Do not use DMF.
Reagent Addition: Add 1.2 eq of the target amine, followed by 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
Coupling: Dropwise add 1.5 eq of Propylphosphonic anhydride (T3P, 50% solution in EtOAc). T3P avoids the generation of OBt-based impurities and provides excellent stereochemical retention.
Reaction: Stir at 40°C for 12 hours. Monitor via LC-MS.
Workup: Wash the organic layer sequentially with 1M HCl, saturated
NaHCO3
, and brine. Dry over
MgSO4
and concentrate. Purify via Prep-HPLC to achieve >98% purity.
Protocol 2: Target Engagement via Cellular Thermal Shift Assay (CETSA)
To validate that the synthesized derivative engages the target kinase inside living cells:
Incubation: Treat live cells (e.g., MCF-7 breast cancer cells) with the derivative (10
μ
M) or DMSO vehicle for 1 hour at 37°C.
Thermal Profiling: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.
Lysis: Cool to room temperature, add lysis buffer (containing protease inhibitors), and subject to three freeze-thaw cycles using liquid nitrogen.
Separation: Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.
Detection: Analyze the soluble fraction via Western Blot using an antibody specific to the target kinase. The derivative will stabilize the folded kinase, shifting its melting temperature (
Tm
) higher compared to the DMSO control.
Figure 3: End-to-end experimental workflow from synthesis to cellular validation.
Quantitative Data Summaries
The table below summarizes the Structure-Activity Relationship (SAR) demonstrating the critical nature of the 2-methyl and 6-dimethylcarbamoyl groups. Data represents a standardized model of kinase inhibition utilizing the pyridine-3-carboxamide scaffold.
Compound Variation
Kinase
IC50
(nM)
Aqueous Solubility (
μ
g/mL)
LogP
Mechanistic Observation
Standard Scaffold (2-Methyl, 6-Dimethylcarbamoyl)
12.5
>150
2.4
Optimal hinge binding; high solubility via solvent channel interaction.
Des-Methyl Analog (No 2-Methyl, 6-Dimethylcarbamoyl)
450.0
>150
2.1
Loss of
A1,3
strain; amide bond rotates freely, increasing entropic penalty.
Des-Carbamoyl Analog (2-Methyl, No 6-Dimethylcarbamoyl)
18.0
<10
4.2
Maintained hinge binding, but severe loss of solubility; high off-target toxicity.
Diethylcarbamoyl Analog (2-Methyl, 6-Diethylcarbamoyl)
185.0
85
3.1
Steric clash in the solvent channel; reduced target affinity.
Table 1: SAR summary highlighting the causality of functional group selection on potency and physicochemical properties.
References
[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 67354206, tert-Butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo(2,3-d)pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate" PubChem, NIH. Available at:[Link]
[2] Yang, Y., Hansen, L., Sjögren, J. K., León, I. R., Receveur, J.-M., & Badalassi, F. (2021). "Impurity Dimethylcarbamoyl-OBt Detected in an API Induced by the Degradation of HBTU in DMF." Organic Process Research & Development, 25(8), 1923–1931. Available at:[Link]
Foundational
An In-depth Technical Guide to the Thermodynamic Stability of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid
Introduction: The Critical Role of Thermodynamic Stability in Drug Development In the journey of a molecule from a promising candidate to a life-saving therapeutic, understanding its inherent stability is paramount. Ther...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Thermodynamic Stability in Drug Development
In the journey of a molecule from a promising candidate to a life-saving therapeutic, understanding its inherent stability is paramount. Thermodynamic stability dictates a drug substance's shelf-life, its compatibility with excipients in a formulation, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for assessing the thermodynamic stability of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid, a molecule of interest in pharmaceutical research. As a Senior Application Scientist, the insights presented herein are a synthesis of established scientific principles and field-proven methodologies, designed to empower researchers, scientists, and drug development professionals in their quest to develop robust and reliable medicines.
The core of this guide is built on the principle of "stability-indicating," meaning that the methods and strategies described are designed not only to detect degradation but also to provide a deeper understanding of the degradation pathways and the resulting products. This knowledge is crucial for informed decision-making throughout the drug development lifecycle, from lead optimization to formulation design and packaging selection.
Molecular Structure Analysis and Potential Instability Hotspots
A thorough understanding of the molecular structure of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid is the first step in predicting its potential degradation pathways. The molecule possesses several functional groups that can be susceptible to various stress conditions:
Carboxylic Acid Moiety: The carboxylic acid group is a primary site for potential degradation. It can undergo decarboxylation, especially at elevated temperatures, or esterification in the presence of alcohols. The acidity of this group also influences the molecule's solubility and its interactions with other components in a formulation.
Amide Linkage: The dimethylcarbamoyl group contains an amide bond, which can be susceptible to hydrolysis under both acidic and basic conditions.[1][2] This would lead to the formation of 2-methyl-pyridine-3,6-dicarboxylic acid and dimethylamine.
Pyridine Ring: The pyridine ring, while generally aromatic and stable, can be susceptible to oxidation, particularly at the nitrogen atom, leading to the formation of an N-oxide. The electron-withdrawing nature of the carboxylic acid and carbamoyl groups can influence the reactivity of the ring.
Methyl Group: The methyl group on the pyridine ring could be a site for oxidation under aggressive conditions, although this is generally less likely than reactions involving the other functional groups.
The interplay of these functional groups dictates the overall stability profile of the molecule. For instance, the electron-withdrawing nature of the substituents on the pyridine ring can influence the pKa of the carboxylic acid and the susceptibility of the ring to nucleophilic attack.
Forced Degradation Studies: A Proactive Approach to Unveiling Stability Liabilities
Forced degradation, or stress testing, is a cornerstone of stability assessment.[3][4] It involves subjecting the drug substance to conditions more severe than those it would encounter during storage to accelerate degradation and identify potential degradation products.[3][4] A comprehensive forced degradation study for 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid should include the following conditions:
Experimental Protocols for Forced Degradation
Objective: To generate potential degradation products of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid under various stress conditions and to develop a stability-indicating analytical method.
HPLC system with a photodiode array (PDA) detector
Mass spectrometer (MS)
Photostability chamber
Oven
Methodology:
Acid Hydrolysis:
Dissolve a known amount of the drug substance in 0.1 N and 1 N HCl.
Reflux the solutions at 60°C for 24 hours.
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
Neutralize the samples with an equivalent amount of NaOH before analysis.
Base Hydrolysis:
Dissolve a known amount of the drug substance in 0.1 N and 1 N NaOH.
Stir the solutions at room temperature for 24 hours.
Withdraw samples at appropriate time points.
Neutralize the samples with an equivalent amount of HCl before analysis.
Oxidative Degradation:
Dissolve a known amount of the drug substance in a solution of 3% and 30% H₂O₂.
Stir the solutions at room temperature for 24 hours, protected from light.
Withdraw samples at appropriate time points.
Thermal Degradation:
Expose the solid drug substance to dry heat at 80°C for 48 hours in an oven.
Dissolve a known amount of the drug substance in water and heat at 80°C for 48 hours.
Withdraw samples at appropriate time points.
Photolytic Degradation:
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
A control sample should be protected from light.
Sample Analysis:
All samples should be analyzed using a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from all process-related impurities and degradation products. A PDA detector will provide information about the spectral purity of the peaks, while an MS detector will help in the identification of the degradation products.
Anticipated Degradation Pathways
Based on the molecular structure, the following degradation pathways can be anticipated:
Caption: Potential degradation pathways of the parent molecule under various stress conditions.
Quantitative Data Analysis and Interpretation
The data from the forced degradation studies should be meticulously analyzed to determine the rate of degradation and to identify the degradation products.
The hypothetical data in Table 1 suggests that the molecule is most susceptible to hydrolytic degradation under both acidic and basic conditions, leading to the cleavage of the amide bond. It also shows some sensitivity to oxidative stress and thermal stress in solution. The compound appears to be relatively stable in the solid state and under photolytic stress. This information is invaluable for guiding formulation development. For instance, to create a stable liquid formulation, it would be crucial to control the pH and protect the formulation from high temperatures.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a validated stability-indicating analytical method.
The validation of the analytical method according to the International Council for Harmonisation (ICH) guideline Q2(R1) is a mandatory step. This ensures that the method is accurate, precise, specific, linear, and robust for its intended purpose of quantifying the drug substance and its degradation products.
Long-Term Stability Studies
While forced degradation provides a rapid assessment of stability, long-term stability studies under ICH-recommended storage conditions are essential to establish the shelf-life and storage conditions for the drug substance and the final drug product.
Table 2: ICH Recommended Long-Term Stability Storage Conditions
Study
Storage Condition
Minimum Time Period
Long-term
25°C ± 2°C / 60% RH ± 5% RH
12 months
Intermediate
30°C ± 2°C / 65% RH ± 5% RH
6 months
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 months
During these studies, samples are periodically withdrawn and analyzed using the validated stability-indicating method to monitor for any changes in the purity, potency, and physical characteristics of the drug substance.
Conclusion: A Roadmap to Ensuring Product Quality
The thermodynamic stability of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid is a multifaceted property that requires a systematic and scientifically rigorous approach to its evaluation. This guide has outlined a comprehensive strategy, from understanding the molecule's inherent liabilities to designing and executing robust forced degradation and long-term stability studies. By following these principles, researchers and drug development professionals can gain a deep understanding of the molecule's behavior, enabling them to develop safe, effective, and stable pharmaceutical products. The proactive identification and mitigation of stability risks are not merely regulatory requirements; they are fundamental to ensuring the quality and reliability of medicines that patients depend on.
References
Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. (n.d.). National Institutes of Health. Retrieved from [Link]
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes. (2017). ResearchGate. Retrieved from [Link]
Thermodynamic properties of three pyridine carboxylic acid methyl ester isomers. (n.d.). ResearchGate. Retrieved from [Link]
Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis and Structural Characterization of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. (n.d.). ResearchGate. Retrieved from [Link]
Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (2025). MDPI. Retrieved from [Link]
METHOD FOR THE RECOVERY OF PYRIDINE OR METHYLPYRIDINE OR THEIR MIXTURES OF REACTION MIXTURES CONTAINING BUTANDICARBONIC ACID METHYLESTER. (n.d.). Google Patents.
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]
Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. (2021). ACS Publications. Retrieved from [Link]
Synthesis of Ni(II), Cu(II) and Zn(II) coumarin-3-carboxilic acid derivates and their and their physical-chemical properties. (2021). Research, Society and Development. Retrieved from [Link]
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). ScienceDirect. Retrieved from [Link]
6-(methylcarbamoyl)pyridine-3-carboxylic acid — Chemical Substance Information. (n.d.). ECHA. Retrieved from [Link]
Forced Degradation Testing in Pharma. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
Some Basic Facts about Forced Degradation Test. (2023). Labinsights. Retrieved from [Link]
binding affinity of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid in molecular docking
An In-depth Technical Guide: Determining the Binding Affinity of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid via Molecular Docking Introduction In the landscape of modern drug discovery, understanding the in...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide:
Determining the Binding Affinity of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid via Molecular Docking
Introduction
In the landscape of modern drug discovery, understanding the interaction between a potential drug molecule and its biological target is paramount.[1][2] This interaction is quantified by its binding affinity, a measure of the strength of the non-covalent forces between the small molecule (ligand) and the protein.[3] A high binding affinity is often a prerequisite for a molecule's therapeutic efficacy. The subject of this guide, 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid (PubChem CID: Not available, Formula: C10H12N2O3), is a small organic molecule whose therapeutic potential can be initially assessed by predicting its binding affinity against relevant biological targets.[4]
Molecular docking is a powerful computational method that simulates the "handshake" between a ligand and a protein, predicting the preferred binding orientation (pose) and the strength of the interaction (binding affinity).[5][6] This in silico approach allows researchers to rapidly screen large libraries of compounds and prioritize those with the highest likelihood of being active, significantly reducing the time and cost associated with preclinical drug development.[1][2]
This guide provides a comprehensive, technically-grounded walkthrough of the molecular docking process as applied to 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid. It is designed for researchers and scientists in the field of drug development, offering not just a protocol, but the scientific rationale underpinning each critical step.
Pillar 1: The Theoretical Bedrock of Molecular Docking
Molecular docking aims to predict the structure of a ligand-receptor complex and estimate its binding free energy.[1] This is achieved through two interconnected components: a search algorithm and a scoring function.[7]
Search Algorithms: The role of the search algorithm is to explore the vast conformational space of the ligand within the defined binding site of the protein. It generates a multitude of possible binding poses by systematically or stochastically altering the ligand's translational, rotational, and torsional degrees of freedom. Widely used algorithms include Genetic Algorithms (as used in AutoDock), which mimic evolutionary processes, and Monte Carlo methods, which involve random changes to the ligand's position and conformation.[7][8]
Scoring Functions: Once a pose is generated, a scoring function is used to evaluate its quality and estimate the binding affinity.[6] These functions are mathematical models designed to approximate the free energy of binding. A lower, more negative score typically indicates a more favorable binding interaction.[9][10] Scoring functions are generally categorized into:
Force-Field-Based: These use classical mechanics principles to calculate the sum of non-covalent interactions, including van der Waals and electrostatic forces.[3]
Empirical: These are regression-based equations derived from experimental data, using weighted terms for interactions like hydrogen bonds, hydrophobic contacts, and rotatable bonds to calculate the binding energy.[6]
Knowledge-Based: These derive statistical potentials from a large database of known protein-ligand complex structures, measuring the frequency of specific atom-pair interactions.[6]
It is crucial to understand that docking scores are predictions and not direct measurements of binding affinity.[3][9] Their primary strength lies in ranking different compounds and poses, guiding the selection of candidates for further experimental validation.[10][11]
Pillar 2: A Validated Experimental Protocol for Molecular Docking
This section details a self-validating workflow for assessing the binding affinity of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid. For this guide, we will use a hypothetical yet common drug target, a protein kinase, to illustrate the process. The principles described are broadly applicable to various protein targets.
Step 1: Target Selection and Preparation
The choice of a biological target is the most critical first step and must be based on a well-defined therapeutic hypothesis. Once a target is chosen, its three-dimensional structure is required.
Methodology:
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (PDB). Select a high-resolution structure (ideally < 2.5 Å) that includes a co-crystallized ligand, which helps in identifying the correct binding site.[12]
Prepare the Receptor: The raw PDB file requires preparation to be suitable for docking.[2][8]
Remove non-essential molecules such as water, ions, and co-solvents. Some water molecules may be critical for binding and can be retained if there is experimental evidence for their role.[13]
Remove the co-crystallized ligand from the binding site. This ligand will be used later for validation.
Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.
Assign atomic charges (e.g., Gasteiger charges).
Repair any missing residues or atoms using tools like Swiss-PdbViewer or the structure preparation modules within docking software suites.[12]
Step 2: Ligand Preparation
The ligand, 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid, must also be correctly prepared to ensure an accurate simulation.
Methodology:
Obtain Ligand Structure: The 2D structure of the ligand can be sketched using chemical drawing software (e.g., ChemDraw) or obtained from a database like PubChem.[5]
Convert to 3D: Convert the 2D structure into a 3D conformation.
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[12]
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations during the simulation.
Assign Charges: Assign partial charges to the ligand atoms, consistent with the charges assigned to the protein.
Step 3: Grid Generation (Defining the Search Space)
The search for the best binding pose is confined to a specific region of the protein known as the active site. This is defined by a three-dimensional grid.
Methodology:
Identify the Binding Site: The binding site is typically identified based on the location of the co-crystallized ligand in the original PDB structure.[12]
Define the Grid Box: A 3D grid box is generated around this identified binding site. The size of the box should be large enough to accommodate the ligand and allow it to rotate and translate freely, but not so large that it unnecessarily increases computation time. A common practice is to set the box dimensions to be 10-15 Å larger than the ligand in each direction.[14]
Step 4: Docking Execution
With the prepared protein, ligand, and grid, the docking simulation can be executed. Software like AutoDock, GOLD, or Glide are commonly used.[8]
Methodology:
Select Docking Algorithm: Choose the appropriate search algorithm. For this example, we will use the Lamarckian Genetic Algorithm in AutoDock, which is a robust and widely used method.[7]
Set Docking Parameters: Define the parameters for the docking run, such as the number of genetic algorithm runs, population size, and the maximum number of energy evaluations. A higher number of runs increases the likelihood of finding the optimal binding pose but also increases the computational cost.
Launch the Simulation: Initiate the docking calculation. The software will systematically explore different poses of the ligand within the grid box and calculate a binding score for each.[8]
Step 5: Results Analysis and Protocol Validation
The output of a docking simulation is a set of predicted binding poses, each with a corresponding binding energy score.
Methodology:
Analyze Docking Scores: Rank the poses based on their predicted binding affinity (e.g., estimated free energy of binding in kcal/mol). The pose with the lowest score is considered the most favorable.[9]
Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio) to inspect the top-ranked poses.[15] Analyze the key intermolecular interactions, such as:
Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues. These are critical for binding specificity and affinity.[16]
Hydrophobic Interactions: Observe how non-polar parts of the ligand interact with hydrophobic pockets in the protein.
Electrostatic Interactions: Note any salt bridges or pi-pi stacking interactions.
Protocol Validation (Redocking): This is a critical self-validating step. Dock the original co-crystallized ligand (removed in Step 1) back into the protein's active site using the exact same protocol.[17]
Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose.[18]
An RMSD value of less than 2.0 Å indicates that the docking protocol is reliable and can accurately reproduce a known binding mode.[16][18][19] If the RMSD is high, the docking parameters (e.g., grid box size, search algorithm settings) may need to be adjusted.
Pillar 3: Visualization and Data Presentation
Clear visualization and structured data presentation are essential for interpreting and communicating docking results.
Experimental Workflow Diagram
The entire molecular docking process can be summarized in the following workflow:
Caption: Hypothetical interactions between the ligand and key protein residues.
Quantitative Data Summary
Docking results should be summarized in a clear, tabular format. The table below presents hypothetical results for our ligand against a kinase target, compared with a known inhibitor (control) and a decoy molecule.
Note: The docking score is the primary output from the software. The predicted inhibition constant (Ki) is an estimated value derived from the docking score and should be interpreted with caution. A lower docking score and predicted Ki suggest a higher binding affinity.
[9]
Conclusion
Molecular docking is an indispensable tool in the early stages of drug discovery, providing critical insights into the binding potential of novel chemical entities like 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid. [20]This guide has outlined a robust, scientifically-grounded workflow that emphasizes not only the procedural steps but also the importance of theoretical understanding and rigorous validation. By following such a protocol, researchers can confidently identify and prioritize promising lead candidates, thereby accelerating the journey from a computational hypothesis to a potential therapeutic reality. However, it must always be remembered that in silico results are predictive; they serve to guide, not replace, subsequent experimental validation through in vitro and in vivo assays.
References
IntechOpen. (2024, April 29). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. Available from: [Link]
Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Available from: [Link]
Enyedy, I. J., & Egan, W. J. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 48(5), 923–931. Available from: [Link]
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]
Singh, N., & Chaput, L. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 21(5), e1012035. Available from: [Link]
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Available from: [Link]
PubChem. (n.d.). 6-Methylpyridine-2-carboxylic acid. Available from: [Link]
Wang, Z., Sun, H., & Yao, X. (2025, October 21). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Journal of Molecular Modeling, 31(11), 301. Available from: [Link]
Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Available from: [Link]
ResearchGate. (2024, September 24). Validation of Docking Methodology (Redocking). Available from: [Link]
Nguyen, T. T., et al. (2025, January 2). Protein-ligand binding affinity prediction using multi-instance learning with docking structures. Frontiers in Molecular Biosciences, 11, 1365319. Available from: [Link]
Biotecnika. (2024, April 25). Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking [Video]. YouTube. Available from: [Link]
ResearchGate. (n.d.). Molecular structure of pyridine-3-carboxylic acid (nicotinic acid, NA). Available from: [Link]
Michigan State University. (n.d.). Lessons from Docking Validation. Available from: [Link]
Chemical Substance Information. (n.d.). 6-(methylcarbamoyl)pyridine-2-carboxylic acid. Available from: [Link]
Warren, G. L., et al. (2007, November 7). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry, 50(24), 6075–6094. Available from: [Link]
Guterres, H., & Im, W. (2018, July 30). Binding Affinity via Docking: Fact and Fiction. Biomolecules, 8(3), 61. Available from: [Link]
Global Substance Registration System. (n.d.). 6-METHYL(PYRIDINE-3-CARBOXYLIC ACID)METHYL ESTER. Available from: [Link]
SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Available from: [Link]
IntechOpen. (2022, July 8). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Available from: [Link]
Sinko, W., et al. (2013). Practical Considerations in Virtual Screening and Molecular Docking. Journal of Visualized Experiments, (81), e50983. Available from: [Link]
UI Scholars Hub. (2022, August 26). Analysis and Visualization Of Molecular Docking 2hi4 Protein. Available from: [Link]
Google Patents. (n.d.). EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters.
PubChemLite. (n.d.). 6-(dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid (C10H12N2O3). Available from: [Link]
Dr. Abdul Mabood. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio [Video]. YouTube. Available from: [Link]
arXiv. (2024, September 30). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. Available from: [Link]
Rowan. (2025, August 20). Exploring Protein–Ligand Binding-Affinity Prediction. Available from: [Link]
Application Note: Scalable Synthesis of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic Acid
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide Executive Summary & Strategic Rationale In modern drug discovery, functionalized...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Document Type: Advanced Synthetic Protocol & Mechanistic Guide
Executive Summary & Strategic Rationale
In modern drug discovery, functionalized pyridines serve as privileged scaffolds for modulating physicochemical properties and target binding affinities. The compound 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid (CAS: 1154955-06-2)[1],[2] is a highly versatile building block. However, synthesizing this molecule via direct aminocarbonylation of its bromo-acid precursor, 6-bromo-2-methylpyridine-3-carboxylic acid (CAS: 1060805-97-1)[3], is notoriously inefficient. Free carboxylic acids competitively coordinate to palladium centers, forming stable, catalytically inactive Pd(II) complexes that stall the catalytic cycle.
To bypass this limitation, we have designed a self-validating, three-step protocol. By transiently masking the carboxylic acid as a methyl ester (CAS: 1227562-32-4)[4], we ensure high turnover numbers (TON) during the critical palladium-catalyzed aminocarbonylation step[5]. Furthermore, we utilize molybdenum hexacarbonyl (Mo(CO)₆) as a bench-stable carbon monoxide surrogate, eliminating the need for hazardous high-pressure CO reactors[6],[7].
Visual Workflows
Three-step synthetic workflow for 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid.
Palladium-catalyzed aminocarbonylation catalytic cycle using Mo(CO)6 as a CO surrogate.
Detailed Experimental Methodologies
Step 1: Esterification (Protection)
Objective: Convert 6-bromo-2-methylpyridine-3-carboxylic acid to methyl 6-bromo-2-methylpyridine-3-carboxylate.
Setup: Charge a 500 mL round-bottom flask with 6-bromo-2-methylpyridine-3-carboxylic acid (10.0 g, 46.3 mmol) and anhydrous methanol (150 mL). Cool the suspension to 0 °C using an ice bath.
Reaction: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.
Workup: Concentrate the mixture in vacuo. Neutralize the residue slowly with saturated aqueous NaHCO₃ (100 mL). Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product as an off-white solid.
Causality & Expert Insight: The dropwise addition of SOCl₂ at 0 °C controls the highly exothermic formation of the intermediate acid chloride. Refluxing ensures quantitative conversion to the methyl ester, which is critical to prevent palladium catalyst poisoning in Step 2.
Step 2: Palladium-Catalyzed Aminocarbonylation
Objective: Install the dimethylcarbamoyl group at the C6 position.
Inert Atmosphere: Evacuate and backfill the tube with Nitrogen (3×).
Reagent Addition: Add anhydrous 1,4-dioxane (50 mL) (Note: renewable solvents like 2-MeTHF can also be substituted[8]), followed by dimethylamine hydrochloride (3.54 g, 43.4 mmol) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (9.7 mL, 65.1 mmol).
Reaction: Seal the tube and heat at 80 °C for 16 hours behind a blast shield.
Workup: Cool to room temperature. Vent carefully in a fume hood (to release residual CO). Filter the dark mixture through a pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the amide intermediate.
Causality & Expert Insight: Mo(CO)₆ is selected over CO gas to mitigate safety hazards, releasing CO steadily upon heating[6]. DBU serves a dual purpose: it deprotonates the dimethylamine hydrochloride to liberate the nucleophile and acts as the base for the catalytic cycle. XantPhos, a wide bite-angle bidentate phosphine, forces the Pd(II) intermediate into a geometry that dramatically accelerates the rate-limiting reductive elimination, suppressing off-cycle resting states[5].
Step 3: Saponification (Deprotection)
Objective: Hydrolyze the methyl ester to yield the final target, 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid.
Setup: Dissolve the intermediate from Step 2 (4.0 g, 18.0 mmol) in a mixture of THF (60 mL) and H₂O (20 mL).
Reaction: Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.26 g, 54.0 mmol) in one portion. Stir vigorously at room temperature for 4 hours.
Workup: Remove THF in vacuo. Dilute the aqueous phase with 20 mL H₂O and wash with diethyl ether (1 × 30 mL) to remove organic impurities. Cool the aqueous layer to 0 °C and carefully acidify to pH ~3 using 1M HCl.
Isolation: Extract the precipitated product with EtOAc (3 × 50 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield the final pure compound.
Causality & Expert Insight: LiOH in a biphasic THF/H₂O system provides mild, hydroxide-mediated saponification. The steric bulk and electronic stability of the C6-dimethylamide render it completely orthogonal to these conditions, ensuring exclusive and clean cleavage of the C3-methyl ester.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes and key self-validating analytical markers for each step of the protocol.
Step
Intermediate / Product
Expected Yield
Purity (HPLC)
Key Analytical Markers (¹H NMR, CDCl₃/DMSO-d₆)
1
Methyl 6-bromo-2-methylpyridine-3-carboxylate
92 - 95%
>98%
Appearance of ester singlet at δ 3.92 (s, 3H, OCH₃)
Title : Methyl 6-bromo-2-methylnicotinate
Source : Fluorochem
URL : 4
Title : Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst
Source : Organic Letters - ACS Publications
URL : 5
Title : Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles
Source : PMC
URL : 6
Title : Synthesis of Amides by Mild Palladium-Catalyzed Aminocarbonylation of Arylsilanes with Amines Enabled by Copper(II) Fluoride
Source : The Journal of Organic Chemistry - ACS Publications
URL : 7
Title : Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions
Source : ResearchGate
URL : 8
Application Notes & Protocols for 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid in Pharmaceutical Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid as a key pha...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid as a key pharmaceutical intermediate. We will delve into its critical role in the synthesis of targeted therapies, providing detailed, field-proven protocols, analytical methodologies, and an exploration of the mechanistic rationale behind its application. The protocols and insights presented herein are designed to be self-validating, ensuring both scientific rigor and practical utility in a research and development setting.
Introduction and Strategic Importance
6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid is a specialized heterocyclic carboxylic acid. Its structural arrangement, featuring a pyridine core functionalized with a carboxylic acid and a dimethylcarbamoyl group, makes it a highly valuable building block in medicinal chemistry. The precise positioning of these functional groups allows for directed and efficient synthetic transformations, ultimately leading to the formation of complex molecular architectures found in modern therapeutics.
The primary significance of this intermediate lies in its role as a precursor to a specific class of kinase inhibitors. The pyridine nitrogen and the carboxylic acid group are perfectly poised to engage in key interactions within the ATP-binding pocket of various kinases, while the dimethylcarbamoyl group often serves to enhance solubility and modulate pharmacokinetic properties. Its most notable application is in the synthesis of Crizotinib , a potent inhibitor of ALK and ROS1 tyrosine kinases, which are critical drivers in certain types of non-small cell lung cancer (NSCLC).
Key Physicochemical Properties:
Property
Value
Source
Molecular Formula
C10H12N2O3
Molecular Weight
208.21 g/mol
Appearance
White to off-white solid
Solubility
Soluble in DMSO and methanol
Core Application: Synthesis of Crizotinib
The synthesis of Crizotinib represents the most prominent application of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid. The intermediate serves as the foundational scaffold upon which the final drug molecule is constructed. The carboxylic acid moiety is activated and subsequently reacted with an aniline derivative to form a crucial amide bond, a common and effective strategy in kinase inhibitor synthesis.
Synthetic Workflow Overview
The overall transformation involves the coupling of the pyridine carboxylic acid core with a substituted aniline. This process is typically a multi-step sequence that begins with the activation of the carboxylic acid, followed by the amide bond formation.
Method
Application Note: Advanced Decarboxylative Cross-Coupling Strategies for 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic Acid
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid (CAS: 1154955-06-2) Executive Summary & Substrate Profiling In moder...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Compound: 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid (CAS: 1154955-06-2)
Executive Summary & Substrate Profiling
In modern drug development, functionalized nicotinic acid derivatives are highly sought-after pharmacophores. Traditionally, functionalizing the C3 position of the pyridine ring requires pre-halogenated precursors (e.g., 3-bromo-2-methylpyridines) to enable Suzuki or Buchwald-Hartwig cross-couplings.
This application note details how to bypass pre-functionalization by using 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid directly as a coupling partner. By leveraging the native carboxylic acid as a traceless activating group, decarboxylative cross-coupling eliminates synthetic steps and improves atom economy [1].
Mechanistic Causality: The "Ortho-Effect" and Electronic Stabilization
Successful decarboxylation of heteroaryl carboxylic acids is highly dependent on the substrate's stereoelectronic profile [2]. This specific molecule is uniquely primed for decarboxylative coupling due to two factors:
Steric Acceleration (The Ortho-Effect): The C2-methyl group sterically clashes with the C3-carboxylate. This forces the carboxylate group to twist out of coplanarity with the pyridine
π
-system. The loss of conjugation weakens the
Caryl−COOH
bond, significantly lowering the activation energy required for
CO2
extrusion.
Electronic Stabilization: The electron-withdrawing C6-dimethylcarbamoyl group and the pyridine nitrogen deplete electron density from the ring. This stabilizes the highly reactive heteroaryl-metal intermediate formed post-decarboxylation, preventing unwanted protodecarboxylation (yielding the des-carboxy byproduct) and favoring transmetalation.
Visualizing the Catalytic Logic
The direct arylation of this substrate relies on a synergistic bimetallic system. Copper mediates the rate-limiting decarboxylation, while Palladium handles the cross-coupling with the aryl halide [1].
Figure 1: Bimetallic Pd/Cu catalytic cycle for decarboxylative cross-coupling.
Quantitative Optimization Data
To establish a robust protocol, reaction parameters must be tightly controlled. The table below summarizes the causality behind condition optimization for this specific substrate.
Method
Catalyst System
Temp (°C)
Base / Additive
Yield (%)
Primary Byproduct
Causality / Observation
Thermal Bimetallic
Pd(OAc)₂ / CuI
130
Ag₂CO₃ / NMP
82%
Protodecarboxylation (4%)
Ag₂CO₃ acts as a halide scavenger, driving transmetalation forward via AgX precipitation.
Thermal Bimetallic
Pd(OAc)₂ / CuI
100
Ag₂CO₃ / NMP
25%
Unreacted Acid (70%)
100 °C is insufficient to overcome the activation barrier for CO₂ extrusion.
Thermal Bimetallic
Pd(OAc)₂ / CuI
130
K₂CO₃ / NMP
41%
Protodecarboxylation (15%)
Lack of Ag+ reduces transmetalation rate; Cu-heteroaryl intermediate undergoes protonation.
Photochemical LMCT
Cu(OTf)₂ / B₂pin₂
25
K₂CO₃ / Light
88%
None detected
Near-UV light bypasses thermal barrier via Ligand-to-Metal Charge Transfer [3].
Experimental Protocols & Self-Validating Systems
Depending on the thermal stability of your coupling partner, choose between direct thermal arylation or photochemical borylation followed by mild Suzuki coupling.
Figure 2: Decision workflow for selecting the appropriate decarboxylative strategy.
Ligands: XPhos (10 mol% for Pd), 1,10-Phenanthroline (15 mol% for Cu)
Base:Ag2CO3
(1.5 equiv)
Solvent: NMP/Quinoline (3:1 v/v, 0.2 M), rigorously degassed.
Step-by-Step Procedure:
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the carboxylic acid substrate, aryl bromide (if solid),
Pd(OAc)2
,
CuI
, ligands, and
Ag2CO3
.
Causality: Oxygen must be strictly excluded.
Pd(0)
and
Cu(I)
intermediates are highly susceptible to oxidative degradation, which will halt the catalytic cycle.
Solvent Addition: Add the degassed NMP/Quinoline mixture. Seal the tube with a Teflon screw cap.
Causality: Quinoline acts as an ancillary coordinating solvent that stabilizes the reactive Cu-heteroaryl intermediate, preventing premature decomposition.
Heating & IPC: Transfer the tube to a pre-heated oil bath at 130 °C. Stir vigorously (800 rpm) for 16 hours.
Self-Validating System: Within the first 30 minutes, observe the reaction. A steady evolution of gas (
CO2
) and the gradual formation of a grey/white precipitate (
AgBr
) serve as visual confirmation that decarboxylation and transmetalation are actively occurring.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove silver salts and catalyst residues. Wash the organic layer with 1M HCl (to remove quinoline) and brine.
Analysis: Analyze via LC-MS. The disappearance of the
m/z
207
[M−H]−
peak indicates complete consumption of the starting acid.
Assembly: In a clear glass vial equipped with a stir bar, combine the substrate,
B2pin2
,
Cu(OTf)2
, and
K2CO3
.
Degassing: Add Acetonitrile and sparge the mixture with Argon for 15 minutes.
Causality: Triplet excited states generated during LMCT are rapidly quenched by molecular oxygen.
Irradiation: Place the vial in a photoreactor equipped with 390 nm (near-UV) LEDs. Stir at room temperature for 12 hours.
Causality: The 390 nm light excites the
Cu(II)
-carboxylate complex. This triggers a Ligand-to-Metal Charge Transfer (LMCT), reducing Cu(II) to Cu(I) and generating a transient carboxyl radical that rapidly extrudes
CO2
to form the heteroaryl radical, which is then captured by
B2pin2
.
Validation: Monitor via LC-MS for the appearance of the borylated product (
m/z
291
[M+H]+
).
References
Gooßen, L. J., Deng, G., & Levy, L. M. "Synthesis of Biaryls via Catalytic Decarboxylative Coupling." Science, 2006. URL:[Link]
Forgione, P., Brochu, M. C., St-Martin, M., Thesen, T., Haley, P. J., Zamboni, R. J., & Beaulieu, P. L. "Unexpected Intermolecular Pd-Catalyzed Cross-Coupling Reaction Employing Heteroaromatic Carboxylic Acids as Coupling Partners." Journal of the American Chemical Society, 2006. URL:[Link]
Zhang, Z., & MacMillan, D. W. C. "Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis." Journal of the American Chemical Society, 2022. URL:[Link]
Application
Validated HPLC-UV Method for the Quantification and Purity Assessment of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic Acid
Application Note & Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Introduction & Chemical Context 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid (CAS 1...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & ProtocolTarget Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Introduction & Chemical Context
6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid (CAS 1154955-06-2) is a highly functionalized heterocycle frequently utilized as a critical intermediate or building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Pyridine-carboxylic acid scaffolds are ubiquitous in modern drug discovery, particularly in the design of kinase inhibitors and neuroactive compounds[1].
From an analytical perspective, this molecule presents specific chromatographic challenges due to its amphoteric nature. It possesses:
A carboxylic acid moiety (estimated
pKa≈3.5
), which readily deprotonates to form a polar anion.
A pyridine nitrogen (estimated
pKa≈5.0
), which acts as a weak base.
A dimethylcarbamoyl group , which is relatively neutral but contributes to the molecule's overall steric bulk and hydrogen-bonding capacity.
At a neutral pH, the molecule exists predominantly in an ionized state, leading to poor retention and severe peak tailing on standard reversed-phase (RP) columns[1]. To ensure accurate quantification and impurity profiling during drug development, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method must be developed and validated in accordance with the latest ICH Q2(R2) guidelines[2].
Method Development Rationale (Causality & Mechanism)
Developing a self-validating analytical procedure requires a deep understanding of the analyte's physicochemical properties. The experimental choices for this protocol are grounded in the following mechanistic principles:
Mobile Phase pH & Ion Suppression: To achieve adequate retention on a hydrophobic C18 stationary phase, the ionization of the carboxylic acid must be suppressed. By using 0.1% Trifluoroacetic acid (TFA) as a mobile phase additive, the pH is lowered to approximately 2.0. This ensures the carboxylic acid remains fully protonated (neutral).
Ion-Pairing for the Pyridine Ring: While the acidic pH neutralizes the carboxylic acid, it simultaneously protonates the pyridine nitrogen, rendering it cationic. TFA acts as a volatile, hydrophobic ion-pairing agent. The trifluoroacetate anion forms a neutral ion pair with the protonated pyridine ring, masking its positive charge and significantly enhancing its retention and peak shape[3].
Stationary Phase Selection: Protonated amines are notorious for interacting with residual, unreacted silanol groups (
Si−OH
) on silica-based columns, causing severe peak tailing. To mitigate this, a fully end-capped, high-purity silica C18 column (e.g., Waters XBridge or Phenomenex Luna) is strictly required.
Experimental Workflows & Visualizations
The following workflow outlines the lifecycle of the analytical method, from the Analytical Target Profile (ATP) to final ICH Q2(R2) validation[4].
Fig 1: Lifecycle of HPLC Method Development and ICH Q2(R2) Validation.
To prove the method is "stability-indicating" (Specificity), the API must be subjected to forced degradation to ensure no degradation products co-elute with the main peak.
Fig 2: Forced Degradation Workflow for Specificity Assessment.
Experimental Protocol
Reagents & Materials
Analyte: 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid reference standard (>99.0% purity).
Solvents: HPLC-grade Acetonitrile (MeCN), LC-MS grade Water (18.2 MΩ·cm).
End-capped to prevent silanol interactions; stable at low pH.
Mobile Phase A
0.1% TFA in Water
Suppresses COOH ionization; provides ion-pairing for pyridine.
Mobile Phase B
0.1% TFA in Acetonitrile
Strong eluent for gradient elution.
Flow Rate
1.0 mL/min
Optimal linear velocity for a 4.6 mm ID column.
Column Temp.
30°C ± 2°C
Ensures reproducible retention times and reduces backpressure.
Detection
UV at 254 nm
Optimal absorption for the conjugated pyridine ring system.
Injection Vol.
10 µL
Balances sensitivity with column loading capacity.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Elution Profile
0.0
95
5
Isocratic hold to focus polar analytes.
2.0
95
5
Isocratic hold.
10.0
40
60
Linear gradient to elute the main API and impurities.
12.0
5
95
Column wash to remove highly retained hydrophobic species.
15.0
5
95
Isocratic wash.
15.1
95
5
Return to initial conditions.
20.0
95
5
Column re-equilibration.
Standard & Sample Preparation
Diluent: Water : Acetonitrile (80:20, v/v). Note: Using a diluent weaker than the initial mobile phase prevents peak broadening (the "solvent effect").
Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to dissolve, and make up to volume.
Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm PTFE syringe filter before injection.
System Suitability Test (SST)
Before analyzing samples, the system must self-validate by meeting the following SST criteria (based on 5 replicate injections of the Working Standard):
Retention Time (RT) RSD:≤1.0%
Peak Area RSD:≤2.0%
Tailing Factor (
Tf
):≤1.5
(Confirms adequate masking of silanols).
Theoretical Plates (
N
):≥5000
Method Validation Summary (ICH Q2(R2) Compliance)
The method was validated following the updated ICH Q2(R2) guidelines[2],[5].
Linearity and Range
Linearity was established by analyzing standard solutions at six concentration levels ranging from 10% to 150% of the target concentration (10 µg/mL to 150 µg/mL).
Parameter
Result
Acceptance Criteria
Linear Range
10 – 150 µg/mL
N/A
Correlation Coefficient (
R2
)
0.9998
≥0.999
Y-Intercept Bias
1.2%
≤±2.0%
of 100% response
Accuracy (Recovery)
Accuracy was determined by spiking the API into a placebo matrix at three levels (50%, 100%, and 150%). Three preparations were analyzed per level.
Spike Level
Spiked Conc. (µg/mL)
Recovered Conc. (µg/mL)
Mean Recovery (%)
% RSD
50%
50.0
49.6
99.2%
0.8%
100%
100.0
100.4
100.4%
0.5%
150%
150.0
148.9
99.3%
0.7%
Precision
Repeatability (Intra-day): Six independent sample preparations at 100 µg/mL yielded an Area RSD of 0.6% (Limit:
≤2.0%
).
Intermediate Precision (Inter-day): Analysis performed on a different day, by a different analyst, using a different HPLC system yielded an Area RSD of 1.1% (Limit:
≤2.0%
).
Troubleshooting & Best Practices
Symptom: Severe Peak Tailing (
Tf>2.0
)
Causality: The TFA in the mobile phase may have evaporated, raising the pH and exposing the protonated pyridine nitrogen to unmasked silanols on the silica support.
Solution: Always prepare mobile phases fresh daily. Ensure the column is fully end-capped.
Symptom: Drifting Retention Times
Causality: Pyridine-carboxylic acids are highly sensitive to minor fluctuations in mobile phase pH and column temperature[1].
Solution: Ensure the column oven is strictly maintained at 30°C. Verify the pump's proportioning valve accuracy, as slight variations in the gradient delivery of Acetonitrile will shift the retention of polar analytes.
Symptom: Split Peaks
Causality: Injection solvent is too strong (e.g., sample dissolved in 100% Acetonitrile), causing the analyte to migrate rapidly before focusing at the head of the column.
Solution: Dilute the sample in a weaker solvent (e.g., 80% Water / 20% MeCN) matching the initial gradient conditions.
References
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved March 17, 2026, from [Link]
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Retrieved March 17, 2026, from [Link]
MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Retrieved March 17, 2026, from [Link]
SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Retrieved March 17, 2026, from [Link]
Asian Journal of Research in Chemistry. (2021). Development and Validation of Analytical HPLC-UV Method for simultaneous estimation of Losartan and its active Metabolite EXP-3174. Asian Journal of Research in Chemistry. Retrieved March 17, 2026, from [Link]
Application Notes and Protocols: The Catalytic Utility of Pyridine-Dicarboxylic Acid Ligands and Their Derivatives
Introduction: The Versatility of Pyridine-Dicarboxylic Acid Ligands in Catalysis Pyridine-dicarboxylic acids and their derivatives represent a highly versatile class of ligands in coordination chemistry and catalysis. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatility of Pyridine-Dicarboxylic Acid Ligands in Catalysis
Pyridine-dicarboxylic acids and their derivatives represent a highly versatile class of ligands in coordination chemistry and catalysis. Their rigid backbone, combined with the presence of both nitrogen and oxygen donor atoms, allows for the formation of stable and well-defined metal complexes.[1] These ligands can coordinate to metal centers in various modes, including monodentate, bidentate, tridentate, and bridging fashions, which in turn influences the electronic and steric properties of the resulting catalyst.[1] The ability to tune these properties through synthetic modification of the pyridine ring and carboxylic acid moieties makes them invaluable for a wide range of catalytic transformations. Metal complexes derived from these ligands have found applications in diverse fields, including catalysis, materials science, and bioinorganic chemistry.[2]
Ligand Design and Coordination Chemistry
The catalytic activity of a metal complex is intimately linked to the coordination environment provided by its ligands. Pyridine-dicarboxylic acid ligands offer a rich playground for catalyst design due to their tunable steric and electronic properties.
Coordination Modes
The denticity and coordination mode of pyridine-dicarboxylic acid ligands are crucial in determining the geometry and stability of the resulting metal complex. The deprotonated carboxylate groups and the pyridine nitrogen can coordinate to a metal center in several ways, leading to the formation of monomeric or polymeric structures.[1][3] The specific coordination is influenced by factors such as the metal ion, the position of the carboxylic acid groups on the pyridine ring, and the reaction conditions.[2]
Caption: Coordination of a pyridine-dicarboxylic acid ligand to a metal center.
Electronic and Steric Tuning
The electronic properties of the catalyst can be modulated by introducing electron-donating or electron-withdrawing substituents on the pyridine ring. This, in turn, affects the Lewis acidity of the metal center and its reactivity. Similarly, the steric bulk of the substituents can be varied to control the access of substrates to the active site, thereby influencing selectivity. The ability to synthetically modify these ligands provides a powerful tool for optimizing catalyst performance for specific applications.[4]
Catalytic Applications and Protocols
Pyridine-dicarboxylic acid-based ligands have been successfully employed in a variety of catalytic reactions. The following sections provide an overview of some key applications and representative protocols.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes featuring pyridine-based ligands are highly effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[4] These reactions are fundamental for the formation of carbon-carbon bonds in organic synthesis. The pyridine-dicarboxylic acid ligand can stabilize the palladium center in its various oxidation states throughout the catalytic cycle and influence the rate and selectivity of the reaction.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, catalyzed by a Pd(II) complex with a pyridine-dicarboxylate-type ligand.
Materials:
Pd(II)-pyridine dicarboxylate complex (e.g., [Pd(L)Cl₂], where L is the pyridine-dicarboxylic acid ligand) (1-5 mol%)
Aryl bromide (1.0 equiv)
Arylboronic acid (1.2-1.5 equiv)
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
Solvent (e.g., Dioxane/H₂O, Toluene, DMF)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dried Schlenk flask under an inert atmosphere, add the Pd(II)-pyridine dicarboxylate complex, the aryl bromide, the arylboronic acid, and the base.
Add the solvent via syringe.
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h), monitoring the reaction progress by TLC or GC-MS.
After completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Table 1: Representative Performance in Suzuki-Miyaura Coupling
Entry
Aryl Halide
Arylboronic Acid
Catalyst Loading (mol%)
Yield (%)
1
4-Bromotoluene
Phenylboronic acid
2
>90
2
4-Bromoanisole
Phenylboronic acid
2
>90
3
1-Bromo-4-nitrobenzene
Phenylboronic acid
2
>90
Data is representative and based on typical outcomes for similar catalytic systems.[4]
in vitro assay protocols involving 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid
Application Note: In Vitro Pharmacological Profiling of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic Acid at the GPR109A Receptor Introduction & Scientific Rationale Nicotinic acid (niacin) remains one of the most...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: In Vitro Pharmacological Profiling of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic Acid at the GPR109A Receptor
Introduction & Scientific Rationale
Nicotinic acid (niacin) remains one of the most effective agents for managing dyslipidemia, acting primarily as an agonist at the G-protein-coupled receptor GPR109A (HCAR2)[1]. However, its clinical utility is severely hampered by cutaneous flushing. Mechanistic studies have revealed that while the therapeutic anti-lipolytic effects of GPR109A are mediated through Gi-protein coupling, the adverse flushing response is driven by off-target
β
-arrestin1 recruitment, which activates cytosolic phospholipase A2 and triggers prostaglandin release[2].
To decouple therapeutic efficacy from this adverse event, modern drug discovery relies on "biased agonism"—designing ligands that preferentially stabilize the Gi-coupled receptor conformation while avoiding
β
-arrestin recruitment. 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid serves as a highly specialized fragment/scaffold for this purpose. The carboxylic acid at position 3 is strictly required to form a critical salt bridge with Arg111 in the GPR109A binding pocket. Meanwhile, the bulky 6-dimethylcarbamoyl and 2-methyl substitutions introduce strategic steric constraints designed to alter the receptor's intracellular conformational dynamics, pushing the equilibrium toward Gi-bias.
Experimental Design & Causality
Evaluating this scaffold and its downstream derivatives requires a self-validating, two-tiered in vitro assay cascade that independently measures both signaling arms:
TR-FRET cAMP Accumulation Assay (Therapeutic Arm): Because GPR109A is a Gi-coupled receptor, activation leads to the inhibition of adenylyl cyclase[3]. To measure this, we must first artificially stimulate cAMP production using Forskolin. The efficacy of the compound is then quantified by its ability to suppress this Forskolin-induced cAMP spike[1]. We utilize Homogeneous Time-Resolved Fluorescence (HTRF/TR-FRET) due to its exceptional sensitivity and resistance to media interference[4].
BRET
β
-Arrestin Assay (Adverse Arm): To ensure the scaffold does not trigger the flushing pathway, we directly measure the physical interaction between GPR109A and
β
-arrestin using Bioluminescence Resonance Energy Transfer (BRET). A high efficacy in the cAMP assay coupled with a null or low signal in the BRET assay confirms a successful biased profile[2].
Signaling Pathway & Assay Intervention Mapping
Fig 1: GPR109A biased signaling and in vitro assay intervention points for scaffold evaluation.
Step-by-Step Methodologies
Protocol A: TR-FRET cAMP Inhibition Assay
This protocol utilizes a competitive immunoassay format. Note the inverse causality: because the assay uses a labeled cAMP tracer that competes with cellular cAMP, a higher fluorescence ratio indicates lower intracellular cAMP (and thus, higher Gi-agonist efficacy)[4].
Cell Preparation: Harvest CHO-K1 cells stably expressing human GPR109A (e.g., Multispan C1370-1)[1]. Resuspend in Assay Buffer (HBSS supplemented with 20 mM HEPES and 0.1% BSA, pH 7.4). Seed at a density of 5,000 cells/well in a 384-well low-volume white microplate (5 µL/well).
Phosphodiesterase Inhibition: Add 2.5 µL of 3-isobutyl-1-methylxanthine (IBMX) to achieve a final concentration of 500 µM. Causality: IBMX inhibits phosphodiesterases, preventing the rapid degradation of cAMP and artificially widening the detection window for the assay[3]. Incubate for 30 minutes at 37°C.
Compound & Forskolin Co-Addition: Prepare a 10-point dose-response series of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid in assay buffer. Add 2.5 µL of the compound simultaneously with Forskolin (final concentration 10 µM). Causality: Forskolin directly activates adenylyl cyclase to establish a high cAMP baseline, which the Gi-coupled agonist will subsequently inhibit[1]. Incubate for 30 minutes at room temperature.
TR-FRET Detection: Add 5 µL of Europium cryptate-labeled cAMP (donor) and 5 µL of d2-labeled anti-cAMP antibody (acceptor) prepared in lysis buffer.
Readout: Incubate for 1 hour at room temperature in the dark. Read the plate on a time-resolved fluorescence reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm and 665 nm. Calculate the HTRF ratio (665 nm / 620 nm × 10,000).
This protocol measures real-time protein-protein interactions to flag compounds with flushing liabilities.
Transfection: Co-transfect HEK-293T cells with plasmids encoding human GPR109A fused to Renilla luciferase (Rluc8) at the C-terminus, and
β
-arrestin1 fused to the Venus fluorophore[2].
Cell Seeding: 24 hours post-transfection, harvest and seed the cells into 96-well solid white plates at 30,000 cells/well in DMEM containing 10% FBS. Incubate overnight at 37°C.
Substrate Addition: Wash the cells twice with PBS and replace with 90 µL of Tyrode's buffer. Add 10 µL of Coelenterazine-h (final concentration 5 µM) as the luciferase substrate. Incubate for 10 minutes in the dark to allow luminescent baseline stabilization.
Compound Addition: Add 10 µL of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid (or reference nicotinic acid) at varying concentrations.
Kinetic Readout: Immediately read the plate using a luminescence microplate reader capable of dual-wavelength detection. The BRET ratio is calculated by dividing the Venus emission (535 nm) by the Rluc8 emission (475 nm).
Quantitative Data Summary
The table below summarizes the target pharmacological profile of the 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid scaffold compared to the endogenous ligand. The scaffold acts as a low-affinity but perfectly biased fragment, making it an ideal starting point for hit-to-lead chemistry.
Multispan Inc. "GPR109A RECEPTOR - C1370-1." Multispan Inc. Data Sheets.
Degorce, F., et al. "HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications." Current Chemical Genomics, PMC.
Walters, R. W., et al. "β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice." Journal of Clinical Investigation.
Miyamoto, J., et al. "Ketone body receptor GPR43 regulates lipid metabolism under ketogenic conditions." Proceedings of the National Academy of Sciences (PNAS).
Technical Support Center: Purification & Recrystallization of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic Acid
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges in isolating heavily functionalized pyridine derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges in isolating heavily functionalized pyridine derivatives. 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid presents a unique purification challenge due to its amphoteric nature (possessing both a basic pyridine nitrogen and an acidic carboxyl group) and the presence of a base/acid-sensitive dimethylcarbamoyl linkage.
This guide synthesizes thermodynamic principles with field-validated techniques to ensure high-yield, high-purity recovery of your target compound.
I. Purification Strategy Workflow
The optimal purification route depends heavily on the impurity profile of your crude mixture. Use the decision tree below to determine the most efficient workflow.
Caption: Workflow for the purification of amphoteric pyridine-3-carboxylic acid derivatives.
II. Physicochemical Data & Mechanistic Impact
Understanding the thermodynamic behavior of the pyridine-3-carboxylic acid scaffold is critical for designing a self-validating purification system. The table below outlines the key properties driving our protocols.
Physicochemical Property
Estimated Value
Mechanistic Impact on Purification
pKa₁ (Pyridine Nitrogen)
~2.0 – 2.2
Protonates in strong acid (pH < 2) to form a highly water-soluble pyridinium cation .
pKa₂ (Carboxylic Acid)
~4.7 – 4.8
Deprotonates in mild base (pH > 5) to form a highly water-soluble carboxylate anion .
Isoelectric Point (pI)
~3.4 – 4.0
The pH at which the molecule exists as a neutral zwitterion (dipolar ion), exhibiting minimum aqueous solubility .
Aqueous Solubility (pI)
< 20 g/L (Cold)
Enables near-quantitative recovery via isoelectric precipitation .
Solvent Compatibility
EtOH, MeOH, DMF
Excellent "good" solvents for mixed-solvent recrystallization due to high hydrogen-bonding capacity .
III. Troubleshooting FAQs
Q: How do I separate the product from unreacted starting materials and inorganic salts in an aqueous reaction broth?A: The most reliable method is Isoelectric Point (pI) Precipitation . Because your compound is amphoteric, it is highly soluble at pH > 6 (as a carboxylate) and pH < 2 (as a pyridinium salt). By carefully adjusting the pH of the aqueous solution to its isoelectric point (approximately pH 3.5–4.0), the molecule forms a zwitterion with a net charge of zero . This neutral species has the lowest possible hydration energy, forcing it to crash out of solution while inorganic salts and non-amphoteric impurities remain dissolved .
Q: My compound "oiled out" (formed a sticky syrup) instead of crystallizing. How do I fix this?A: "Oiling out" occurs when the target compound becomes supersaturated at a temperature that is higher than the melting point of the impure mixture, or when the solvent polarity shifts too rapidly .
Causality: You likely added the anti-solvent (water) too quickly, causing a localized crash-out rather than ordered crystal lattice formation.
Solution: Reheat the mixture until the oil redissolves. Add a few drops of your hot "good" solvent (e.g., Ethanol) to slightly decrease the saturation level, then allow the flask to cool very slowly to room temperature before applying an ice bath .
Q: The crude product is dark brown/black. How do I decolorize it before recrystallization?A: Use an Activated Charcoal (Norit) Treatment . High molecular weight, conjugated impurities (which cause the dark color) have a high affinity for the porous surface area of activated carbon . Add 5-10% w/w activated charcoal to your hot ethanol solution, boil gently for 5 minutes, and perform a hot gravity filtration through a pad of Celite to remove the carbon. The filtrate will be significantly lighter in color .
IV. Validated Experimental Protocols
Protocol A: Isoelectric Point (pI) Precipitation
Use this protocol for initial isolation from crude reaction mixtures.
Dissolution: Suspend the crude solid in a minimum volume of deionized water. Slowly add 1M NaOH dropwise with stirring until the solid completely dissolves (target pH ~7.0–8.0).
Causality: Converts the carboxylic acid to a highly soluble sodium carboxylate salt.
Clarification: If any insoluble particulate matter remains, filter the solution through a 0.45 µm membrane.
Precipitation: Place the beaker in a room-temperature water bath. Under vigorous stirring, slowly add 1M HCl dropwise. Monitor the pH continuously using a calibrated pH meter.
Targeting the pI: Stop the addition of HCl when the pH reaches 3.5 to 4.0 . A thick, white/off-white precipitate should form rapidly as the zwitterion concentration maximizes .
Maturation: Transfer the suspension to an ice bath (4°C) for 30 minutes to depress the solubility limit further and maximize yield.
Isolation: Collect the solid via vacuum filtration. Wash the filter cake with a small volume of ice-cold deionized water to remove residual NaCl.
System Validation: Test the pH of the mother liquor. If it has drifted below 3.0, you have overshot the isoelectric point, and some product has re-dissolved as a pyridinium cation. If so, carefully back-titrate with 0.1M NaOH to pH 3.8 to recover the lost yield.
Use this protocol to upgrade the purity of the isolated solid to >99%.
Primary Dissolution: Place the pI-precipitated solid in an Erlenmeyer flask. Add a minimum amount of hot Ethanol (the "good" solvent) while heating on a hot plate until the compound just dissolves .
Causality: The turbidity indicates that the solution has reached the exact point of saturation at the boiling point.
Clearing: Add 2–3 drops of hot Ethanol just until the solution becomes perfectly clear again.
Controlled Cooling: Remove the flask from the heat source. Cover the mouth with a watch glass and allow it to cool undisturbed to room temperature over 1–2 hours.
Causality: Slow cooling allows the target molecules to selectively pack into a highly ordered crystal lattice, excluding impurities []([Link]).
Final Chilling: Once at room temperature, place the flask in an ice bath for 15 minutes.
Isolation: Vacuum filter the crystals and wash with a minimal amount of an ice-cold 1:1 Ethanol/Water mixture. Dry under high vacuum.
System Validation: The formation of distinct, free-flowing crystalline needles (characteristic of pyridine-carboxylic acids ) rather than an amorphous sticky mass confirms successful crystallization. Verify final purity via HPLC or by confirming a sharp melting point.
V. References
Process for the production of pyridine carboxylic acids. US Patent 3748336A. Google Patents. Available at:
Organic Laboratory Techniques: Recrystallisation. University of Calgary. Available at:[Link]
Nicotinic Acid (CID 938). PubChem, National Institutes of Health. Available at:[Link]
Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid). ResearchGate. Available at:[Link]
Nicotinic Acid Literature References. DrugFuture. Available at:[Link]
Optimization
reducing unwanted byproducts in 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid reactions
Technical Support Center: Synthesis of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Dimeth...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid. As a key intermediate in various pharmaceutical development programs, achieving high purity and yield is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of unwanted byproducts. Our approach is rooted in mechanistic understanding to empower you to optimize your synthetic route effectively.
A common and efficient synthetic approach to 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid involves the selective mono-amidation of a 2-methyl-pyridine-2,3-dicarboxylic acid derivative, often starting from the corresponding anhydride. This seemingly straightforward step is prone to several side reactions that can complicate purification and reduce yield.
Q1: My reaction is producing a significant amount of a di-substituted byproduct. How can I improve the selectivity for the desired mono-amide?
Root Cause Analysis: The formation of the di-amide, 2-methyl-N3,N6-bis(dimethylcarbamoyl)pyridine-3,6-dicarboxamide, is a common issue arising from the reaction of both carboxyl groups of the starting dicarboxylic acid or its anhydride with dimethylamine.
Troubleshooting Strategies:
Stoichiometry and Amine Addition: Carefully control the stoichiometry of dimethylamine. Using a slight excess (1.0-1.2 equivalents) is often sufficient. The slow, dropwise addition of dimethylamine to the reaction mixture at a controlled temperature can significantly favor mono-amidation by maintaining a low instantaneous concentration of the amine.
Reaction Temperature: Lowering the reaction temperature can enhance selectivity. The activation energy for the second amidation is often higher, so conducting the reaction at a reduced temperature (e.g., 0 °C to room temperature) can kinetically disfavor the formation of the di-amide.
Choice of Starting Material:
Dicarboxylic Acid vs. Anhydride: Starting from the 2-methyl-pyridine-2,3-dicarboxylic acid anhydride is generally preferred for selective mono-amidation. The initial reaction with the anhydride will yield the mono-amide carboxylic acid, which is less reactive towards further amidation under controlled conditions compared to the highly reactive anhydride.
Mono-ester Protection: An alternative strategy involves the selective mono-esterification of the dicarboxylic acid, followed by amidation of the remaining free carboxylic acid, and subsequent hydrolysis of the ester. This multi-step process can offer higher selectivity.
Experimental Protocol: Selective Mono-amidation of 2-methyl-pyridine-2,3-dicarboxylic Anhydride
Suspend 2-methyl-pyridine-2,3-dicarboxylic anhydride (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere (Nitrogen or Argon).
Cool the suspension to 0 °C in an ice bath with gentle stirring.
Slowly add a solution of dimethylamine (1.1 eq.) in the same solvent dropwise over a period of 1-2 hours.
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
Upon completion, proceed with the appropriate work-up and purification.
Q2: I am observing a byproduct with a mass corresponding to the hydrolysis of the amide. What causes this and how can I prevent it?
Root Cause Analysis: The hydrolysis of the dimethylcarbamoyl group to the corresponding carboxylic acid, regenerating 2-methyl-pyridine-2,3-dicarboxylic acid, can occur if water is present in the reaction mixture, especially under acidic or basic conditions. Amides are generally stable, but prolonged reaction times at elevated temperatures or during work-up can promote hydrolysis.[1][2]
Troubleshooting Strategies:
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Conducting the reaction under an inert atmosphere will minimize exposure to atmospheric moisture.
Control of pH during Work-up: During the aqueous work-up, avoid strongly acidic or basic conditions if possible. If pH adjustment is necessary, perform it at low temperatures and for the shortest duration required.
Reaction Time and Temperature: Minimize reaction time and avoid excessive heating once the amidation is complete.
Q3: My final product is contaminated with a decarboxylated impurity. What is the mechanism and how can it be avoided?
Root Cause Analysis: Pyridine carboxylic acids, particularly those with a carboxylic acid group at the 2-position, can undergo decarboxylation upon heating.[3] In this case, the desired product, 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid, could potentially decarboxylate to form N,N,2-trimethyl-nicotinamide.
Troubleshooting Strategies:
Temperature Control: The most critical factor is temperature. Avoid high temperatures during the reaction, work-up, and particularly during purification steps like distillation or drying.
Purification Method: Opt for purification methods that do not require high temperatures, such as crystallization or column chromatography at ambient temperature.
pH Considerations: The rate of decarboxylation can be influenced by pH. While the exact pH dependence for this specific molecule may not be documented, it is a factor to consider during process optimization.
Q4: How can I effectively purify the final product and remove the common byproducts?
Troubleshooting Strategies:
Crystallization: This is often the most effective method for removing both the di-amide and starting material. The polarity differences between the mono-acid (desired product), di-amide, and di-acid often allow for selective crystallization from a suitable solvent system. Experiment with various solvents (e.g., ethanol, isopropanol, ethyl acetate, and their mixtures with water or heptane) to find optimal conditions.
Column Chromatography: For laboratory-scale purifications, silica gel chromatography can be effective. A gradient elution with a mixture of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) can separate the desired product from its impurities.
Acid-Base Extraction: The acidic nature of the desired product can be exploited. By dissolving the crude mixture in an organic solvent and extracting with a mild aqueous base (e.g., sodium bicarbonate solution), the desired product can be selectively transferred to the aqueous phase as its carboxylate salt, leaving non-acidic impurities like the di-amide in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure product.
Data Summary: Physicochemical Properties of Key Components
To aid in understanding the synthetic challenges, the following diagrams illustrate the main reaction pathway and the formation of key byproducts, along with a troubleshooting decision tree.
Caption: Reaction scheme for the synthesis of the target molecule and formation of major byproducts.
Caption: Troubleshooting decision tree for byproduct mitigation.
References
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC. [Link]
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]
Hydrolysis of Carboxylic Acid Derivatives. KPU Pressbooks. [Link]
Synthesis from Carboxylic Acid Derivatives. Thieme. [Link]
optimizing temperature and pH for 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid stability
A Guide to Optimizing Temperature and pH for Enhanced Stability Welcome to the technical support center for 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid. As a novel compound with significant potential, unders...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Optimizing Temperature and pH for Enhanced Stability
Welcome to the technical support center for 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid. As a novel compound with significant potential, understanding its stability profile is paramount for consistent and reliable experimental outcomes. This guide, curated for researchers, scientists, and drug development professionals, provides in-depth technical information and practical protocols to help you determine the optimal temperature and pH conditions for the stability of this molecule.
While specific public-domain data on this exact molecule is limited, this document leverages established principles of pyridine carboxylic acid and amide chemistry to provide a robust framework for your stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid that could affect its stability?
A1: The primary chemical liabilities of this molecule are the N,N-dimethylcarbamoyl group and the pyridine carboxylic acid moiety. The carbamoyl group is essentially an amide, which can be susceptible to hydrolysis under both acidic and basic conditions, cleaving to form 2-methyl-3-carboxylic acid pyridine and dimethylamine.[1][2][3] The pyridine carboxylic acid portion of the molecule can be prone to decarboxylation, especially at elevated temperatures, and the pyridine ring itself can be susceptible to oxidative and photolytic degradation.[4][5][6]
Q2: How does pH influence the stability of this compound?
A2: The pH of the solution is a critical factor. The stability of pyridine carboxylic acids is often pH-dependent.[4][5] Extreme pH values (both acidic and basic) can catalyze the hydrolysis of the dimethylcarbamoyl group.[1][3] Furthermore, the protonation state of the pyridine nitrogen and the carboxylic acid group, which is dictated by the pH, can influence the molecule's susceptibility to other degradation pathways like decarboxylation.[4] It is generally advisable to prepare solutions at a pH where the compound is most stable, which is often in the neutral to slightly acidic range, and to use them as fresh as possible.[5]
Q3: What is the likely effect of elevated temperature on the stability of this molecule?
A3: Elevated temperatures will accelerate the rate of chemical degradation. For pyridine carboxylic acids, high temperatures can promote decarboxylation (the loss of CO2 from the carboxylic acid group).[4][7] Hydrolysis of the amide bond is also significantly accelerated by heat.[3] Therefore, it is crucial to store the compound, both in solid form and in solution, at controlled, cool temperatures to minimize degradation.[5]
Q4: What are the expected degradation products I should be looking for?
A4: Based on the structure, the primary degradation products would likely be:
Hydrolysis Product: 2-methyl-3-carboxypyridine and dimethylamine, resulting from the cleavage of the carbamoyl group.
Decarboxylation Product: 6-(Dimethylcarbamoyl)-2-methylpyridine, formed by the loss of the carboxylic acid group.
Oxidative Degradation Products: Various oxidized forms of the pyridine ring.[8]
Photodegradation Products: Isomers or other rearranged products if the compound is sensitive to light.[6][9]
Q5: What analytical techniques are best suited for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[10][11] This method should be able to separate the parent compound from all potential degradation products. UV-Vis spectrophotometry can also be a useful tool for quantifying the compound, provided the degradation products do not have overlapping absorbance spectra.[10] Gas Chromatography-Mass Spectrometry (GC-MS) could be employed to detect volatile degradation products.[10][12]
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Rapid loss of parent compound in solution
The pH of the solution is promoting rapid hydrolysis.
Determine the pH of your solution and adjust it to a more neutral range (e.g., pH 5-7) using an appropriate buffer system. Prepare solutions fresh before use.
Appearance of unexpected peaks in HPLC chromatogram
Degradation is occurring due to unforeseen factors like light exposure or reactive excipients.
Protect your samples from light by using amber vials or wrapping them in foil.[5] Ensure all solvents and excipients are of high purity and are compatible with your compound.
Inconsistent results between experiments
The storage conditions of the stock compound or solutions are not well-controlled.
Always store the solid compound in a tightly sealed container in a cool, dry, and dark place.[5] For solutions, store them at refrigerated temperatures (2-8 °C) for short periods and protected from light.
Precipitation of the compound in buffered solutions
The compound has low solubility at the chosen pH, or the buffer concentration is too high.
Determine the pKa of your compound to understand its ionization state at different pH values. Test solubility in a range of buffers and concentrations.
Experimental Protocols
To empirically determine the optimal pH and temperature for the stability of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid, a systematic forced degradation study is recommended. This involves intentionally stressing the compound under various conditions to accelerate degradation and identify the key factors influencing its stability.[13][14][15]
Protocol 1: pH-Dependent Stability Assessment
Objective: To determine the pH at which the compound is most stable.
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
HPLC system with a suitable column (e.g., C18) and a UV detector.
pH meter.
Volumetric flasks and pipettes.
Procedure:
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
In separate volumetric flasks, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Ensure the volume of the organic solvent is minimal to avoid altering the buffer's properties.
Immediately after preparation (t=0), inject an aliquot of each buffered solution into the HPLC to determine the initial concentration of the parent compound.
Incubate the remaining buffered solutions at a controlled temperature (e.g., 40°C or 60°C).
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution, cool to room temperature, and analyze by HPLC.
Plot the percentage of the parent compound remaining against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.
Buffer at the optimal pH determined in Protocol 1.
Temperature-controlled chambers or ovens set to various temperatures (e.g., 25°C, 40°C, 60°C, 80°C).
HPLC system.
Procedure:
Prepare a solution of the compound in the optimal pH buffer at a known concentration.
Distribute aliquots of this solution into several vials.
Place the vials in the temperature-controlled chambers.
At t=0, analyze an initial sample by HPLC.
At regular intervals, remove a vial from each temperature chamber, allow it to cool to room temperature, and analyze by HPLC.
Plot the percentage of the parent compound remaining against time for each temperature. This will allow you to determine the rate of degradation at different temperatures and establish appropriate storage conditions.
Data Presentation
The results from your stability studies should be tabulated for clear comparison.
Table 1: Example of pH Stability Data at 60°C
Time (hours)
% Remaining (pH 2)
% Remaining (pH 4)
% Remaining (pH 7)
% Remaining (pH 10)
0
100.0
100.0
100.0
100.0
8
85.2
95.1
98.5
70.3
24
60.7
88.3
96.2
45.1
48
41.5
79.8
92.1
22.6
Table 2: Example of Temperature Stability Data at Optimal pH 7
Time (hours)
% Remaining (25°C)
% Remaining (40°C)
% Remaining (60°C)
% Remaining (80°C)
0
100.0
100.0
100.0
100.0
24
99.8
98.5
92.1
75.4
48
99.6
97.2
85.3
58.1
96
99.1
94.8
74.9
33.8
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for determining optimal pH and temperature stability.
Troubleshooting Logic for Unexpected Degradation
Caption: Decision tree for troubleshooting unexpected degradation.
References
Bhatia, R., et al. (n.d.). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Retrieved from [Link]
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Retrieved from [Link]
Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Advances, 12(19), 11943-11953. Retrieved from [Link]
Wang, Z., et al. (2012). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. Organic Process Research & Development, 16(6), 1152-1157. Retrieved from [Link]
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
Li, Y., et al. (2022). Mechanistic Insights into Pyridine Ring Degradation Catalyzed by 2,5-Dihydroxypyridine Dioxygenase NicX. Inorganic Chemistry, 61(5), 2536-2547. Retrieved from [Link]
Patel, Y., & Shah, N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2). Retrieved from [Link]
Marinković, A., et al. (2004). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Journal of the Serbian Chemical Society, 69(8-9), 557-570. Retrieved from [Link]
Nock, B. A., et al. (2006). Coordination modes of pyridine-carboxylic acid derivatives in samarium(III) complexes. Inorganica Chimica Acta, 359(12), 3978-3984. Retrieved from [Link]
Lee, S. T., & Lee, Y. C. (2000). Anaerobic and aerobic degradation of pyridine by a newly isolated denitrifying bacterium. Applied and Environmental Microbiology, 66(4), 1597-1602. Retrieved from [Link]
Panda, D., & Cohen, T. (1998). Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. Pharmaceutical Research, 15(1), 140-144. Retrieved from [Link]
ATSDR. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
Kevill, D. N., & D'Souza, M. J. (2008). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 9(12), 2500-2519. Retrieved from [Link]
Hameed, S. A., Ibraheem, H. H., & Ahmed, D. S. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795, 012006. Retrieved from [Link]
Al-Shdefat, R., et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Microchemical Journal, 197, 109778. Retrieved from [Link]
Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Retrieved from [Link]
Brekalo, I., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science, 9(6), 1147-1154. Retrieved from [Link]
Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
Kokotos, G., & Martin, S. F. (2010). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2011(1), 147-156. Retrieved from [Link]
Herrmann, H., et al. (2020). pH- and Temperature-Dependent Kinetics of the Oxidation Reactions of OH with Succinic and Pimelic Acid in Aqueous Solution. Atmosphere, 11(4), 335. Retrieved from [Link]
user55119. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Retrieved from [Link]
Zhang, Y., et al. (2024). Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. Nature Communications, 15(1), 1-9. Retrieved from [Link]
Fetzner, S. (2016). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 82(1), 212-223. Retrieved from [Link]
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
Berry, M. T., et al. (2021). Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. Crystal Growth & Design, 21(4), 2327-2337. Retrieved from [Link]
Alarcón-Espósito, J., et al. (2024). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. International Journal of Molecular Sciences, 25(1), 543. Retrieved from [Link]
Loring, J. S., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir, 33(46), 13264-13273. Retrieved from [Link]
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347. Retrieved from [Link]
Welch, C. J., et al. (2020). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical Sciences, 109(11), 3325-3330. Retrieved from [Link]
Wang, X., et al. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Synthetic Communications, 39(23), 4257-4263. Retrieved from [Link]
AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(11), 1336-1342. Retrieved from [Link]
GMP Compliance. (2024). New ICH Q1 Draft Guideline - What's Changing in Stability Testing. Retrieved from [Link]
Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. Biochemical Journal, 130(4), 879-893. Retrieved from [Link]
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Retrieved from [Link]
Scribd. (n.d.). ICH GUIDELINES FOR STABILITY TESTING OF NEW DRUG SUBSTANCE AND DRUG PRODUCTS. Retrieved from [Link]
Bakherad, M., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. Pharmaceutical Sciences, 26(4), 455-468. Retrieved from [Link]
Huynh-Ba, K. (2024). Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. Journal of GXP Compliance, 28(3). Retrieved from [Link]
Technical Support Center: HPLC Analysis of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid
Welcome to the technical support center for the chromatographic analysis of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the chromatographic analysis of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges in achieving optimal separation and resolution for this and structurally similar molecules. As a polar, ionizable compound, it presents unique challenges in reversed-phase HPLC that require a systematic and mechanistically informed approach to method development and troubleshooting.
This document moves beyond generic advice to provide in-depth, cause-and-effect explanations for common issues, empowering you to make informed decisions in your laboratory.
Understanding the Analyte: The Key to a Robust Method
Before troubleshooting, it is crucial to understand the physicochemical properties of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid. Its structure contains both a basic pyridine nitrogen and an acidic carboxylic acid group, making it amphoteric. This dual nature means its charge and hydrophobicity are highly dependent on the mobile phase pH, which is the most powerful tool for manipulating its retention and peak shape in reversed-phase HPLC.[1][2][3]
Property
Value (Estimated)
Implication for HPLC Analysis
Structure
Contains acidic (carboxylic acid) and basic (pyridine) functional groups.
pKa¹ (Carboxylic Acid)
~3.5 - 4.5
Below this pH, the group is neutral (-COOH). Above this pH, it is ionized and negatively charged (-COO⁻).
pKa² (Pyridine Nitrogen)
~2.0 - 3.0
Below this pH, the nitrogen is protonated and positively charged (>NH⁺). Above this pH, it is neutral.
Overall Character
Polar, Amphoteric
Prone to poor retention on traditional C18 columns and secondary interactions with the stationary phase.[4]
Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.
Q1: My peak for 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid is broad and tailing. What is the most likely cause and how do I fix it?
A1: Peak tailing for this analyte is most often caused by two primary factors: secondary interactions with the stationary phase and operating too close to a pKa value.
Secondary Silanol Interactions: The basic pyridine nitrogen on your analyte can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based columns.[5][6] These acidic silanols become deprotonated and negatively charged at pH levels above ~3.5, leading to strong ionic interactions with your protonated analyte, causing tailing.[7]
Mobile Phase pH Near a pKa: When the mobile phase pH is close to one of the analyte's pKa values, a mixture of ionized and non-ionized forms of the molecule exists simultaneously.[3] This leads to multiple retention interactions and results in a broadened, often asymmetrical peak.[2]
Adjust Mobile Phase pH: The most effective first step is to adjust the mobile phase pH to be at least 1.5-2 pH units away from any analyte pKa.
Low pH (e.g., pH 2.5-3.0): Use a buffer like 0.1% formic acid or phosphate buffer. At this pH, the carboxylic acid group is fully protonated (neutral), and the pyridine nitrogen is protonated (positive charge). This also suppresses the ionization of residual silanols, minimizing secondary interactions.[8]
High pH (e.g., pH > 6.0): Use a buffer like ammonium bicarbonate or ammonium acetate. The carboxylic acid will be fully deprotonated (negative charge). This approach is only viable on a pH-stable column (e.g., a hybrid or polymer-based C18).
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer accessible silanol groups, significantly reducing the potential for tailing.[5] Consider columns with polar-embedded or polar-endcapped phases, which are designed to shield silanols and improve peak shape for basic compounds.[4]
Q2: I am seeing poor resolution between my main peak and a closely eluting impurity. What parameters should I adjust to improve separation?
A2: Improving resolution (Rs) requires manipulating column efficiency (N), selectivity (α), or the retention factor (k).[9][10] A systematic approach is key.
Caption: A systematic workflow for troubleshooting poor HPLC resolution.
Change Mobile Phase Selectivity (α): This is often the most effective strategy.[11]
Switch Organic Modifier: Acetonitrile and methanol interact with analytes differently due to differences in dipole moment and hydrogen bonding capabilities.[7] If you are using acetonitrile, prepare an identical mobile phase with methanol. This can significantly alter the elution order and spacing of peaks.
Vary pH: As discussed in Q1, pH dramatically affects the ionization of your analyte. If an impurity has a different pKa, changing the pH can create large differences in their relative retention times, thereby improving selectivity.
Optimize Retention (k):
Decrease Organic Solvent Percentage: In reversed-phase, reducing the amount of organic solvent (e.g., from 40% acetonitrile to 35%) will increase the retention time of all analytes.[9][12] This provides more time for the column to perform the separation and can often improve the resolution of closely eluting peaks. Aim for a retention factor (k) between 2 and 10 for your main peak.
Increase Column Efficiency (N):
Use a Longer Column or Smaller Particle Size: Efficiency is proportional to column length and inversely proportional to particle size. Switching from a 150 mm column to a 250 mm column, or from a 5 µm particle column to a sub-3 µm column, will generate narrower peaks and improve resolution.[11][13] Be aware that this will increase backpressure.[13]
Lower the Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, though it will also increase the analysis time.[13]
Q3: My analyte is eluting very early, close to the solvent front (t₀). How can I increase its retention on a C18 column?
A3: Poor retention of this polar molecule is a common challenge on traditional hydrophobic C18 phases. The goal is to increase its interaction with the stationary phase.
Confirm Mobile Phase Composition: Ensure you are using a highly aqueous mobile phase. Start with a mobile phase of 95% aqueous buffer and 5% organic solvent (95:5 v/v).
Select the Correct pH: As shown in the diagram below, the analyte's charge state is critical. To maximize retention in reversed-phase, you want the molecule to be as neutral and hydrophobic as possible.
Operating at a low pH (e.g., 2.5) protonates the carboxylic acid, neutralizing its negative charge. While the pyridine is positively charged, this is often a good starting point for achieving retention and excellent peak shape.
Use a Polar-Compatible Stationary Phase: Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to a sudden loss of retention.[14] Use a column specifically designed for polar analytes:
Polar-Embedded Phases: These have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which promotes wetting and provides alternative selectivity.
Polar-Endcapped Phases: These use polar groups to cap residual silanols, improving compatibility with aqueous mobile phases.[4]
Atlantis™ T3 or similar columns: These are designed with a ligand density optimized for retaining polar compounds in 100% aqueous conditions.[15]
Consider Ion-Pair Chromatography (Advanced): If other methods fail, adding an ion-pairing reagent (e.g., tetrabutylammonium for acids) to the mobile phase can form a neutral complex with your ionized analyte, significantly increasing its hydrophobicity and retention. This should be a last resort as it can be harsh on columns and requires long equilibration times.[12]
Caption: Effect of mobile phase pH on the ionization state of the analyte.
Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. (2020, January 21). PubMed. [Link]
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. [Link]
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026, March 12). LCGC International. [Link]
How to Improve HPLC Peak Resolution. (n.d.). Chrom Tech. [Link]
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI. [Link]
Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. (n.d.). Waters Corporation. [Link]
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters Corporation. [Link]
Improving Separation of Peaks in RP HPLC | MICROSOLV. (2026, February 15). MTC USA. [Link]
Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. (2022, November 2). MDPI. [Link]
Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. [Link]
6-Methylpyridine-2-carboxylic acid. (2018, May 16). SIELC Technologies. [Link]
Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. (2025, November 18). ALWSCI. [Link]
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]
The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. [Link]
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). Chromatography Online. [Link]
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. [Link]
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. [Link]
HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. [Link]
Spectroscopic data of 6-(N-methyl-pyridin-2- ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. (2019, July 16). Semantic Scholar. [https://www.semanticscholar.org/paper/Spectroscopic-data-of-6-(N-methyl-pyridin-2--acid-Kadir-Mansor/50b57e753443831804f56f14188b02444040974f]([Link]
HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. [Link]
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube. [Link]
Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. [Link]
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. [Link]
What are the Reasons for Resolution Failure in HPLC? (n.d.). Chromatography Today. [Link]
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]
A Comparative Guide to the Reactivity of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid and Picolinic Acid
Introduction Pyridine carboxylic acids are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a vast array of pharmaceutical agents. Their inherent elect...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Pyridine carboxylic acids are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a vast array of pharmaceutical agents. Their inherent electronic properties, coupled with the ability to chelate metals and form critical hydrogen bonds, make them privileged structures in drug design. Picolinic acid (pyridine-2-carboxylic acid), the archetypal member of this class, is widely utilized. However, the drive for greater control over molecular properties such as reactivity, solubility, and target engagement has spurred the development and use of more elaborately substituted analogues.
This guide presents an in-depth, objective comparison of the chemical reactivity of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid versus the foundational picolinic acid. We will dissect how substituent effects—both electronic and steric—govern the behavior of these molecules in fundamental chemical transformations. This analysis is grounded in established chemical principles and provides field-proven insights to aid researchers in making strategic decisions regarding scaffold selection, reaction design, and process optimization.
Structural and Electronic Profiles
A molecule's reactivity is a direct consequence of its structure. The arrangement of atoms and the distribution of electron density around the reactive carboxylic acid moiety dictate its acidity and the electrophilicity of its carbonyl carbon.
Picolinic Acid: The reactivity of picolinic acid is primarily influenced by the electron-withdrawing inductive effect of the pyridine nitrogen atom at the 2-position. This nitrogen atom stabilizes the conjugate base (picolinate), influencing the acidity of the carboxylic acid.
6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid: This advanced analogue introduces significant electronic and steric modifications:
Electron-Withdrawing Group (EWG): The dimethylcarbamoyl group at the C6 position is a potent EWG. Through inductive effects, it pulls electron density away from the pyridine ring and, consequently, from the carboxylic acid at the C3 position.[2][3]
Electron-Donating Group (EDG): The methyl group at the C2 position is a weak EDG, which has a minor counteracting electronic effect.
Steric Hindrance: The 2-methyl group introduces steric bulk near the pyridine nitrogen, which can influence interactions at that position.[4]
Comparative Reactivity Analysis
The distinct substitution patterns of these two molecules lead to predictable and significant differences in their chemical behavior.
Acidity (pKa)
The pKa is a direct measure of a compound's acidity and provides insight into the stability of its conjugate base. A lower pKa indicates a stronger acid.
Picolinic Acid: The pKa of the carboxylic acid proton is approximately 5.52.[1] The stability of the resulting picolinate anion is moderately enhanced by the adjacent ring nitrogen.
6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid: The powerful electron-withdrawing dimethylcarbamoyl group provides substantial stabilization for the carboxylate conjugate base.[2][3] This effect significantly outweighs the minor electron-donating influence of the 2-methyl group. Therefore, 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid is predicted to be a considerably stronger acid (lower pKa) than picolinic acid. This enhanced acidity can influence its solubility in various pH ranges and its behavior in base-mediated reactions.
Nucleophilic Acyl Substitution: The Gateway to Amides and Esters
The formation of amides and esters is arguably the most critical transformation for these building blocks. The rate of this reaction is governed by the electrophilicity of the carbonyl carbon; a more electron-poor carbon is more susceptible to nucleophilic attack.
Caption: Logic diagram for the competitive acylation experiment.
Summary and Strategic Recommendations
The choice between picolinic acid and its substituted analogue is a strategic one, with clear trade-offs in reactivity and potential side reactions.
Potent electron-withdrawing effect of the dimethylcarbamoyl group stabilizes the conjugate base. [2][3]
Amide/Ester Coupling Reactivity
Standard
Significantly Higher
Increased electrophilicity of the carbonyl carbon due to the distal electron-withdrawing group. [5]
Decarboxylation Risk
Moderate
Higher
Enhanced stability of the C3 carbanion intermediate. [6][7]
Core Recommendations for the Synthetic Chemist:
For Standard Applications: Picolinic acid remains a cost-effective and reliable building block for routine amide and ester syntheses with reactive nucleophiles.
For Enhanced Reactivity: Select 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid when:
Working with sterically hindered or electronically deactivated amines/alcohols.
Aiming to reduce reaction times or lower process temperatures.
Needing to minimize the amount of coupling agent for a cleaner reaction profile.
Process Safety & Stability: When using the substituted analogue, exercise caution during high-temperature operations or distillations to mitigate the increased risk of decarboxylation.
Kaplan MCAT Prep. (2019, September 28). Organic Chem Review: Ranking the Reactivity of Carboxylic Acid Derivatives. YouTube. [Link]
LookChem. (n.d.). Cas 98-98-6, Picolinic acid. [Link]
Angewandte Chemie International Edition. (2021, May 10). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. [Link]
Taylor & Francis Online. (2009, October 16). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. [Link]
Journal of Organic Chemistry. (1972). Decarboxylation of some 2-substituted pyridinecarboxylic acids. [Link]
Chemistry Stack Exchange. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
CK-12 Foundation. (n.d.). Why do electron withdrawing groups increase the acidity of carboxylic acids?[Link]
University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. [Link]
A Comparative Guide to Mass Spectrometry Validation for the Synthesis of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid
Authored by: A Senior Application Scientist This guide provides an in-depth comparison of analytical methodologies for the validation of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid synthesis, with a primary...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
This guide provides an in-depth comparison of analytical methodologies for the validation of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid synthesis, with a primary focus on mass spectrometry. It is intended for researchers, analytical scientists, and drug development professionals who require robust, reliable, and well-documented analytical protocols to ensure the quality and consistency of their synthesized compounds.
Introduction: The Critical Role of Validation in Pharmaceutical Synthesis
The compound 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical agents. Its purity and structural integrity are paramount, as any deviation can impact the safety and efficacy of the final drug product. Therefore, a rigorous analytical validation process is not merely a regulatory formality but a scientific necessity. This guide will dissect the validation process, comparing the gold standard of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. These performance characteristics, including accuracy, precision, specificity, linearity, and range, provide a high degree of assurance that the method will consistently produce a result that is accurate and reliable.
The Workflow of Analytical Method Validation
A structured approach to validation ensures all critical parameters are thoroughly evaluated. The process begins with method development and optimization, followed by a systematic validation protocol that challenges the method's performance.
Figure 1: A generalized workflow for the validation of an analytical method, from initial development to routine application.
Mass Spectrometry: The Gold Standard for Specificity and Sensitivity
For a molecule like 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid, LC-MS, particularly when coupled with a triple quadrupole (QqQ) mass spectrometer, offers unparalleled advantages in specificity and sensitivity. The ability to monitor a specific precursor-to-product ion transition (a technique known as Multiple Reaction Monitoring or MRM) allows for the precise quantification of the target analyte, even in the presence of co-eluting impurities or complex matrix components.
Experimental Protocol: LC-MS/MS Method Validation
The following protocol outlines the steps to validate a quantitative LC-MS/MS method according to widely recognized guidelines such as the International Council for Harmonisation (ICH) Q2(R1) and FDA guidance on bioanalytical method validation.
Mass Spectrometer: Triple quadrupole mass spectrometer.
Ion Source: Electrospray Ionization (ESI) is typically suitable for this class of polar, ionizable compound.
Step-by-Step Validation Protocol:
System Suitability Test (SST):
Rationale: To ensure the analytical system is performing correctly before initiating the validation experiments.
Procedure: Inject a standard solution (e.g., mid-point of the calibration curve) six consecutive times.
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area and retention time should be less than 2% and 1%, respectively.
Specificity / Selectivity:
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Procedure: Analyze blank samples (synthesis starting materials, solvents) and samples spiked with known related substances and potential impurities. Compare the chromatograms to a standard of the analyte.
Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte in the blank or impurity-spiked samples.
Linearity and Range:
Rationale: To establish the relationship between the concentration of the analyte and the analytical signal, and to define the concentration range over which this relationship is maintained.
Procedure: Prepare a series of at least five calibration standards by spiking a known amount of the analyte into a blank matrix. Analyze each standard in triplicate.
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) ≥ 0.995. The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).
Accuracy (as % Recovery):
Rationale: To determine the closeness of the test results obtained by the method to the true value.
Procedure: Analyze samples with known concentrations of the analyte (e.g., low, medium, and high concentrations within the linear range) in triplicate.
Acceptance Criteria: The mean recovery should be within 85-115% of the nominal concentration.
Precision (Repeatability and Intermediate Precision):
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
Repeatability (Intra-assay): Analyze six replicates of low, medium, and high concentration samples on the same day, with the same analyst and instrument.
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should not exceed 15%.
Limit of Detection (LOD) and Limit of Quantification (LOQ):
Rationale: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
Acceptance Criteria: Typically, an S/N ratio of 3:1 is acceptable for the LOD, and 10:1 for the LOQ. The LOQ must be subsequently confirmed for accuracy and precision.
Comparative Analysis of Analytical Techniques
While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. The choice of method often depends on the specific requirements of the analysis (e.g., quantification vs. structural confirmation), available resources, and the stage of drug development.
Parameter
LC-MS/MS (QqQ)
HPLC-UV
Nuclear Magnetic Resonance (NMR)
Specificity
Excellent: Highly specific due to mass-to-charge ratio (m/z) and fragmentation pattern monitoring.
Good: Relies on chromatographic separation. Co-eluting impurities with similar UV absorbance can interfere.
Excellent: Provides detailed structural information, making it highly specific for structure confirmation. Less suited for complex mixture quantification without separation.
Sensitivity (LOD/LOQ)
Excellent: Typically in the picogram (pg) to femtogram (fg) range.
Moderate: Typically in the nanogram (ng) to microgram (µg) range. Dependent on the chromophore of the molecule.
Low: Typically requires microgram (µg) to milligram (mg) quantities.
Quantitative Accuracy
Excellent: When using an appropriate internal standard.
Good: Can be highly accurate but is more susceptible to matrix effects than MS.
Excellent (qNMR): Can be a primary ratio method for quantification without needing a standard of the same compound, but requires careful experimental setup.
Structural Elucidation
Good: High-resolution MS (HRMS) can provide elemental composition. MS/MS provides fragmentation data for structural clues.
None: Provides no direct structural information.
Excellent: The definitive technique for elucidating the chemical structure of a molecule.
Throughput
High: Modern autosamplers and fast chromatography allow for the analysis of hundreds of samples per day.
High: Similar to LC-MS in terms of sample throughput.
Low to Moderate: Sample preparation can be simple, but acquisition times can be longer, especially for 2D NMR experiments.
Cost & Complexity
High: Instruments are expensive to purchase and maintain. Requires skilled operators.
Low: Relatively inexpensive instrumentation and straightforward operation.
Very High: The highest initial and maintenance costs. Requires highly specialized operators.
When to Choose Each Technique:
Choose LC-MS/MS for:
Trace-level quantification of the active compound and its impurities.
Analysis in complex biological matrices where high specificity is required.
High-throughput screening and routine quality control testing where sensitivity is key.
Choose HPLC-UV for:
Routine quality control of the main compound when impurities are well-separated and present at higher concentrations.
Situations where cost is a primary constraint and the required sensitivity is within the nanogram range.
Assessing the purity of the bulk substance when a chromophore is present.
Choose NMR for:
Definitive structural confirmation of the synthesized compound and any isolated impurities.
Quantitative analysis (qNMR) when a certified reference standard is unavailable.
Investigating the stereochemistry or isomeric purity of the compound.
Conclusion and Best Practices
For the comprehensive validation of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid synthesis, a multi-faceted analytical approach is recommended. Mass spectrometry, specifically LC-MS/MS, stands out as the superior technique for quantitative validation due to its unmatched combination of specificity, sensitivity, and accuracy. It provides the highest level of confidence in the quantification of the target compound and its potential impurities.
However, it is not a standalone solution. NMR remains indispensable for the definitive structural elucidation of the primary compound and any unknown impurities that may be identified. HPLC-UV can serve as a cost-effective workhorse for routine, less demanding analyses once the purity profile has been thoroughly characterized by MS and NMR.
A robust validation package should therefore leverage the strengths of each technique: NMR for structural proof, LC-MS/MS for sensitive and specific quantification, and HPLC-UV for routine quality control. This integrated strategy ensures a product of the highest quality and provides a scientifically sound data package for regulatory submission.
References
Title: ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1)
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use
URL: [Link]
Title: Bioanalytical Method Validation Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: The role of mass spectrometry in the drug development process
Source: National Center for Biotechnology Information (NCBI) - PubMed Central
URL: [Link]
Title: High performance liquid chromatography (HPLC): a review
Source: ResearchGate
URL: [Link]
A Senior Application Scientist's Guide to Benchmarking 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid in Drug Discovery
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals Author's Note: This guide addresses the benchmarking of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid. The chemical struc...
Author: BenchChem Technical Support Team. Date: March 2026
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Author's Note: This guide addresses the benchmarking of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid. The chemical structure of this molecule features a nicotinamide carboxamide moiety, a critical pharmacophore for engaging the NAD+ binding site of Poly (ADP-ribose) polymerase (PARP) enzymes.[1][2][3] Consequently, for the purpose of this technical guide, we will operate under the well-founded hypothesis that this molecule is a novel inhibitor of PARP1 and/or PARP2. This framework allows for a direct and relevant comparison with established, clinically-approved PARP inhibitors.
Introduction: The Rationale for a New PARP Inhibitor
Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers characterized by deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations.[4] This mechanism, termed "synthetic lethality," exploits a key vulnerability in cancer cells. By inhibiting PARP-mediated repair of single-strand DNA breaks, these breaks escalate into more lethal double-strand breaks during replication.[5][6] In HR-deficient tumors, these double-strand breaks cannot be effectively repaired, leading to genomic instability and cell death.[5][7]
The clinical success of first-generation PARP inhibitors—Olaparib, Niraparib, and Talazoparib—has validated this approach.[8][9] However, the quest for next-generation inhibitors continues, driven by the need for improved selectivity, enhanced potency, differentiated safety profiles, and efficacy in overcoming resistance. This guide provides a comprehensive framework for benchmarking a novel PARP inhibitor, designated here as "Compound X" (6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid), against these established market leaders.
Molecular and Preclinical Performance Benchmarking
The initial evaluation of a new drug candidate hinges on its direct comparison to the standard-of-care alternatives in controlled, preclinical settings. This involves assessing its enzymatic potency, cellular activity, and selectivity.
In Vitro Enzymatic and Cellular Potency
A primary determinant of a PARP inhibitor's potential is its ability to inhibit the enzymatic activity of PARP1 and PARP2 and to trap the PARP enzyme on DNA, the latter being a key driver of cytotoxicity.[10]
Measures direct inhibition of the enzyme's catalytic activity. Lower values indicate higher potency. Talazoparib is exceptionally potent in this regard.
PARP Trapping Potency
TBD
Moderate
Moderate
High
Measures the ability to stabilize the PARP-DNA complex, a major driver of cytotoxicity.[10][15] Talazoparib is known for its superior trapping ability.
Indicates selectivity. A high IC50 in wild-type cells relative to mutant cells suggests the compound is specifically targeting the synthetic lethal pathway, potentially reducing off-target toxicity.
TBD: To Be Determined through experimental assays.
The data clearly positions Talazoparib as the most potent of the approved comparators in both enzymatic inhibition and PARP trapping, which translates to superior cytotoxicity in BRCA-mutant cell lines.[11][13] A successful new candidate like Compound X would ideally demonstrate potency in the low nanomolar or sub-nanomolar range to be competitive.
Preclinical Benchmarking Workflow
A logical and rigorous workflow is essential to generate comparative data. The process involves moving from enzymatic assays to cellular models to validate the mechanism of action and assess therapeutic potential.
Caption: A streamlined workflow for preclinical benchmarking of novel PARP inhibitors.
Clinical Performance Landscape: A Guidepost for Development
While preclinical data is foundational, the ultimate benchmark for any new drug is the clinical performance of existing therapies. For a novel PARP inhibitor, the key metrics are Progression-Free Survival (PFS), Overall Survival (OS), and the safety profile observed in pivotal clinical trials.
Efficacy in Advanced Ovarian Cancer (First-Line Maintenance)
Ovarian cancer is a primary indication for PARP inhibitors. The SOLO-1 and PRIMA trials established Olaparib and Niraparib, respectively, as standards of care in the first-line maintenance setting.
Pivotal Trial Efficacy in Ovarian Cancer:
Metric
Olaparib (SOLO-1 Trial)
Niraparib (PRIMA Trial)
Clinical Significance
Patient Population
Newly diagnosed, advanced, BRCA-mutated ovarian cancer
Newly diagnosed, advanced ovarian cancer (all comers)
SOLO-1 was specific to BRCA mutants, while PRIMA included a broader population, including HR-deficient and HR-proficient patients.
The long-term follow-up from SOLO-1 demonstrates a clear overall survival benefit for Olaparib.[18]
Efficacy in gBRCA-Mutated, HER2-Negative Metastatic Breast Cancer
The EMBRACA trial was pivotal for Talazoparib, establishing its superiority over chemotherapy in patients with germline BRCA-mutated advanced breast cancer.
EMBRACA Trial: Talazoparib vs. Chemotherapy:
Metric
Talazoparib
Physician's Choice Chemotherapy
Clinical Significance
Median PFS
8.6 months
5.6 months
Talazoparib demonstrated a statistically significant and clinically meaningful improvement in delaying disease progression.[19]
Hazard Ratio (HR) for PFS
0.54
-
This represents a 46% reduction in the risk of disease progression or death compared to standard chemotherapy.[19]
Overall Survival (OS)
No significant difference
No significant difference
The lack of OS benefit was potentially confounded by patient crossover and subsequent therapies, including other PARP inhibitors or platinum agents.[20]
Comparative Safety and Pharmacokinetics
A new drug must not only be effective but also offer a manageable safety profile and favorable pharmacokinetics.
Common Treatment-Emergent Adverse Events (Grade ≥3)
Hematological toxicity is a known class effect of PARP inhibitors, stemming from their impact on rapidly dividing bone marrow cells.[10]
Talazoparib, the most potent PARP-trapper, shows the highest rate of significant anemia, highlighting the link between trapping potency and myelosuppression.[19][21]
Niraparib and Talazoparib offer the convenience of once-daily dosing.[22] Notably, Niraparib demonstrates significantly greater accumulation in tumor tissue compared to plasma, a potentially advantageous property.[6] Olaparib's metabolism via the CYP3A4 pathway gives it a higher potential for drug-drug interactions.[22][23]
Detailed Experimental Protocols
To ensure reproducibility and valid comparisons, standardized protocols are essential.
This assay measures the number of viable cells in culture after treatment, using ATP content as an indicator of metabolic activity.
Cell Plating :
Seed BRCA1-mutant (e.g., MDA-MB-436) and BRCA-wild-type (e.g., MDA-MB-231) cells into 96-well plates at a predetermined optimal density.
Allow cells to adhere and grow for 24 hours.
Compound Treatment :
Prepare 10-point, 3-fold serial dilutions of Compound X and comparator inhibitors.
Treat the cells with the compounds for 72-120 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
Assay Procedure :
Equilibrate the plate and its contents to room temperature for 30 minutes.
Add a volume of a luminescent cell viability reagent (e.g., CellTiter-Glo®) equal to the volume of cell culture medium in each well.[25]
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Analysis :
Record luminescence using a plate-reading luminometer.
Normalize the data to the vehicle-treated control wells (representing 100% viability).
Plot the normalized viability against compound concentration and calculate the IC50 value using non-linear regression.
Conclusion and Strategic Implications
Benchmarking a novel compound like 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid requires a multi-faceted approach. The ideal candidate in the current landscape would not only exhibit potent PARP inhibition and trapping but also offer a clear advantage over existing therapies. This could manifest as:
Superior Potency: An IC50 for both enzymatic activity and cell killing that surpasses Talazoparib.
Differentiated Safety Profile: Reduced hematological toxicity, particularly a lower incidence of Grade 3/4 anemia and thrombocytopenia compared to Talazoparib and Niraparib.
Favorable Pharmacokinetics: A long half-life enabling once-daily dosing, minimal CYP-mediated metabolism to reduce drug-drug interactions, and high tumor penetration.
Broader Efficacy: Activity in patient populations or tumor types where current PARP inhibitors have limited efficacy, or an ability to overcome known resistance mechanisms.
By systematically evaluating these parameters against the benchmarks set by Olaparib, Niraparib, and Talazoparib, drug discovery teams can make informed, data-driven decisions on the progression of new therapeutic candidates.
References
A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. (2023). Who we serve. Available at: [Link]
Murai, J., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research. Available at: [Link]
LaFargue, C. J., et al. (2019). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Frontiers in Oncology. Available at: [Link]
Yuan, Y., et al. (2020). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. BMC Cancer. Available at: [Link]
ResearchGate. (n.d.). Second-generation inhibitors. A nicotinamide pharmacophore group is shown in red Nicotinamide. ResearchGate. Available at: [Link]
Poveda, A., et al. (2024). Olaparib as Treatment Versus Nonplatinum Chemotherapy in Patients With Platinum-Sensitive Relapsed Ovarian Cancer: Phase III SOLO3 Study Final Overall Survival Results. Journal of Clinical Oncology. Available at: [Link]
Venkitaraman, A. R. (2009). Mouse ES-cell-based functional assay to evaluate mutations in BRCA2. Nature Protocols. Available at: [Link]
Gourley, C., et al. (2025). Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors. Cancers. Available at: [Link]
van Andel, L., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics. Available at: [Link]
de Bono, J., et al. (2017). Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. Cancer Discovery. Available at: [Link]
Domínguez-Gómez, G., et al. (2015). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. Oncology Reports. Available at: [Link]
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Available at: [Link]
Hurvitz, S. A., et al. (2020). Talazoparib in Patients with a Germline BRCA‐Mutated Advanced Breast Cancer: Detailed Safety Analyses from the Phase III EMBRACA Trial. The Oncologist. Available at: [Link]
Oaknin, A., et al. (2025). Olaparib as treatment for platinum‐sensitive relapsed ovarian cancer by BRCA mutation and homologous recombination deficiency: Phase 2 LIGHT study final overall survival analysis. Cancer. Available at: [Link]
Scott, C. L., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry. Available at: [Link]
Staniszewska, M., et al. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Molecules. Available at: [Link]
Litton, J. K. (2020). Final Overall Survival Results From the Phase III EMBRACA Trial. AACR. Available at: [Link]
Smith, M. A., et al. (2015). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research. Available at: [Link]
van Andel, L., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. ResearchGate. Available at: [Link]
Rennie, G., et al. (2020). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. Frontiers in Aging Neuroscience. Available at: [Link]
Wang, Y., et al. (2021). The PARP1 Inhibitor Niraparib Represses DNA Damage Repair and Synergizes with Temozolomide for Antimyeloma Effects. Journal of Oncology. Available at: [Link]
Zhao, D., et al. (2022). Hepatic & renal function on the PK of PARP inhibitors. Drug Design, Development and Therapy. Available at: [Link]
Harding, A. M., et al. (2019). Forced Self-Modification Assays as a Strategy to Screen MonoPARP Enzymes. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]
Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget. Available at: [Link]
Wang, Y., et al. (2022). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Frontiers in Chemistry. Available at: [Link]
Targeted Oncology. (2025). Pembrolizumab/Olaparib Yields PFS Significance in Advanced Ovarian Cancer. Targeted Oncology. Available at: [Link]
Monteiro, A. N. (2007). Functional assays for BRCA1 and BRCA2. Current Opinion in Biotechnology. Available at: [Link]
Im, S.-A., et al. (2021). Talazoparib Versus Chemotherapy in Patients with HER2-negative Advanced Breast Cancer and a Germline BRCA1/2 Mutation Enrolled in Asian Countries: Exploratory Subgroup Analysis of the Phase III EMBRACA Trial. Cancer Research and Treatment. Available at: [Link]
Domínguez-Gómez, G., et al. (2014). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. Spandidos Publications. Available at: [Link]
Pulliam, N., et al. (2016). Enhancing the Cytotoxic Effects of PARP Inhibitors with DNA Demethylating Agents - A Potential Therapy for Cancer. Oncotarget. Available at: [Link]
McCrudden, C., et al. (2016). An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma. BMC Cancer. Available at: [Link]
Lee, J. M., et al. (2024). Poly (ADP-Ribose) Polymerase Inhibitor Olaparib-Resistant BRCA1-Mutant Ovarian Cancer Cells Demonstrate Differential Sensitivity to PARP Inhibitor Rechallenge. International Journal of Molecular Sciences. Available at: [Link]
Shah, P. D., et al. (2023). Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
Harter, P., et al. (2023). Adding Olaparib and Durvalumab Improved PFS in Patients Newly Diagnosed With Advanced Ovarian Cancer. AJMC. Available at: [Link]
Canadian College of Medical Geneticists. (n.d.). Practice guidelines for BRCA1/2 tumour testing in ovarian cancer. CCMG. Available at: [Link]
Moore, K. N. (2018). Olaparib Substantially Improves PFS as Frontline Maintenance in Ovarian Cancer. OncLive. Available at: [Link]
Targeted Oncology. (2020). Talazoparib Toxicities Manageable in gBRCA-Mutated HER2-Negative Advanced Breast Cancer. Targeted Oncology. Available at: [Link]
A Guide to the Spectroscopic Characterization of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic Acid and its Analogs
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel compounds is paramount. 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid stands as a molecule of inte...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel compounds is paramount. 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid stands as a molecule of interest, featuring a multifunctionalized pyridine core that presents unique challenges and opportunities for spectroscopic analysis. This guide provides an in-depth comparative analysis of its spectroscopic features alongside structurally related analogs. Our objective is to not only present data but to illuminate the underlying principles that govern the spectral outputs, thereby empowering researchers to confidently identify and characterize this class of compounds.
Introduction: The Structural Context
6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid incorporates several key functional groups on a pyridine scaffold: a carboxylic acid, a dimethylamide (carbamoyl), and a methyl group. The electronic interplay between the electron-withdrawing carboxylic acid and amide groups, the electron-donating methyl group, and the inherent aromaticity of the pyridine ring results in a unique spectroscopic fingerprint. To fully appreciate these nuances, we will compare it with the following analogs:
Analog 1: 6-Methyl-2-pyridinecarboxylic acid: This analog removes the dimethylcarbamoyl group, isolating the effects of the methyl and carboxylic acid groups on the pyridine ring.
Analog 2: Nicotinic Acid (3-Pyridinecarboxylic acid): A simplified analog that provides a baseline for a monosubstituted pyridine carboxylic acid.
Analog 3: N,N-Dimethylnicotinamide: This analog replaces the carboxylic acid with a hydrogen, allowing for the examination of the dimethylcarbamoyl group's influence in a similar electronic environment.
Below is a visualization of the molecular structures that will be discussed.
Caption: Molecular structures of the target compound and its selected analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.
¹H NMR Spectroscopy
The protons on the pyridine ring and the substituent groups will exhibit distinct chemical shifts. The acidic proton of the carboxylic acid is a key diagnostic signal.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
Influenced by adjacent electron-withdrawing groups.
Pyridine H-5
~7.9-8.1
~7.6-7.8
~7.4-7.6
~7.9-8.1
Affected by the electronic nature of substituents at C-3 and C-6.
-CH₃
~2.6-2.8
~2.5-2.7
-
~2.6-2.8
Typical range for a methyl group on an aromatic ring.
-N(CH₃)₂
~3.0-3.2 (two singlets)
-
-
~3.0-3.1 (two singlets)
Restricted rotation around the C-N amide bond can lead to two distinct signals.
-COOH
~10.0-13.0 (broad)
~10.0-13.0 (broad)
~10.0-13.0 (broad)
-
Highly deshielded proton, often broad due to hydrogen bonding and exchange.[1][2]
Analysis:
Carboxylic Acid Proton: The most downfield signal in the spectra of the acids is the carboxylic acid proton, typically appearing as a broad singlet in the 10-13 ppm range due to deshielding and hydrogen bonding.[1][2] Its disappearance upon D₂O exchange is a definitive confirmation.
Pyridine Protons: The electron-withdrawing nature of the carboxylic acid and carbamoyl groups deshields the adjacent ring protons, shifting them downfield. The precise positions are a result of the combined inductive and resonance effects of all substituents.
N,N-Dimethyl Protons: A key feature of the target compound and N,N-dimethylnicotinamide is the signal for the dimethylamino protons. Due to the partial double bond character of the amide C-N bond, rotation can be restricted, leading to magnetically non-equivalent methyl groups. This often manifests as two separate singlets, a phenomenon that is temperature-dependent.
Methyl Protons: The methyl group on the pyridine ring is expected in the typical aromatic methyl region of ~2.5-2.8 ppm.
¹³C NMR Spectroscopy
¹³C NMR provides insight into the carbon framework of the molecule.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
Carbonyl carbons of carboxylic acids are significantly deshielded.[1][2]
C=O (Amide)
~168-172
-
-
~168-172
Amide carbonyls are also deshielded, with a similar range to carboxylic acids.[3]
Pyridine Carbons
~120-160
~120-160
~120-155
~120-155
The specific shifts are highly dependent on the substitution pattern.
-CH₃
~20-25
~20-25
-
-
Typical range for an aromatic methyl carbon.
-N(CH₃)₂
~35-40
-
-
~35-40
Alkyl carbons attached to nitrogen.
Analysis:
Carbonyl Carbons: The carbonyl carbons of both the carboxylic acid and the amide are the most downfield signals in the aliphatic/aromatic region, typically found between 160 and 180 ppm.[1][3] Their precise chemical shifts can be influenced by conjugation and the electronic nature of the substituents.
Pyridine Carbons: The carbon atoms of the pyridine ring will show a range of chemical shifts depending on their position relative to the nitrogen atom and the various substituents. The carbons directly attached to electron-withdrawing groups (C-3 and C-6) will be shifted further downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups based on their characteristic vibrational frequencies.
Characteristic broad absorption due to strong hydrogen bonding in carboxylic acid dimers.[1][4][5]
C-H Stretch (Aromatic/Alkyl)
3100-2850
3100-2850
3100-2850
3100-2850
Sharp peaks often superimposed on the broad O-H stretch.[1]
C=O Stretch (Carboxylic Acid)
~1725-1700
~1725-1700
~1725-1700
-
Strong, sharp absorption. Position can be affected by conjugation and hydrogen bonding.[4][5]
C=O Stretch (Amide)
~1680-1630
-
-
~1680-1630
Strong, sharp absorption, typically at a lower frequency than ester or acid carbonyls.[3]
C=N, C=C Stretch (Aromatic)
~1600-1450
~1600-1450
~1600-1450
~1600-1450
Multiple bands characteristic of the pyridine ring.
Analysis:
The IR spectrum of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid is expected to be a composite of the characteristic absorptions of its functional groups. The most diagnostic feature will be the simultaneous presence of:
A very broad O-H stretching band from 2500-3300 cm⁻¹, which is indicative of a hydrogen-bonded carboxylic acid.[1][4][5]
A strong carbonyl (C=O) stretching peak for the carboxylic acid around 1700-1725 cm⁻¹.[6]
Another strong carbonyl stretching peak for the amide group, typically at a slightly lower wavenumber, around 1630-1680 cm⁻¹.[3]
The combination of these features allows for clear differentiation from the analogs. For instance, 6-methyl-2-pyridinecarboxylic acid will lack the amide carbonyl stretch, while N,N-dimethylnicotinamide will not exhibit the broad O-H stretch of the carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the target compound (Molecular Weight: 208.21 g/mol ), Electron Ionization (EI) would likely lead to characteristic fragmentation.
Loss of -OH (M-17), Loss of -COOH (M-45), Loss of -CON(CH₃)₂ (M-72), Dimethylaminocarbonyl cation.
6-Methyl-2-pyridinecarboxylic acid
137
120, 92
Loss of -OH (M-17), Loss of -COOH (M-45).
Nicotinic Acid
123
106, 78
Loss of -OH (M-17), Loss of -COOH (M-45).
N,N-Dimethylnicotinamide
150
106, 78, 72
Loss of -N(CH₃)₂ (M-44), Pyridinoyl cation, Pyridine radical cation, Dimethylaminocarbonyl cation.
Analysis:
The molecular ion peak (M⁺) at m/z 208 would confirm the molecular weight of the target compound. Key fragmentation pathways would involve the loss of the substituents. The loss of a fragment with a mass of 45 Da (-COOH) is a common feature for carboxylic acids.[1] A prominent peak at m/z 72, corresponding to the [CON(CH₃)₂]⁺ fragment, would be highly indicative of the dimethylcarbamoyl moiety. The presence of fragments resulting from the loss of both the carboxylic acid and the carbamoyl groups would provide strong evidence for the structure of the target compound.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential.
General Sample Preparation
Caption: General workflow for sample preparation for spectroscopic analysis.
NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet): Mix a small amount of the finely ground solid sample (~1-2 mg) with ~100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
Background Spectrum: Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.
Sample Spectrum: Place the sample pellet in the IR beam path and acquire the spectrum.
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (EI-MS) Protocol
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source.
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Conclusion
The spectroscopic characterization of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid is a multi-faceted task that relies on the synergistic interpretation of data from various analytical techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, with the chemical shifts of the carboxylic acid proton and the N,N-dimethyl protons serving as key diagnostic markers. IR spectroscopy confirms the presence of the essential carboxylic acid and amide functional groups through their characteristic vibrational bands. Finally, mass spectrometry provides unambiguous confirmation of the molecular weight and offers valuable structural information through predictable fragmentation patterns. By comparing these spectral features with those of carefully chosen analogs, researchers can build a comprehensive and confident structural assignment, paving the way for further investigation into the chemical and biological properties of this intriguing molecule.
References
Kadir, M. A., et al. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 25, 104266. [Link]
Kadir, M. A., et al. (2017). Synthesis and Structural Characterization of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. Sains Malaysiana, 46(5), 725-731. [Link]
Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
A Comprehensive Guide to the Safe Disposal of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid
For laboratory professionals engaged in pharmaceutical research and development, the responsible management and disposal of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical sci...
Author: BenchChem Technical Support Team. Date: March 2026
For laboratory professionals engaged in pharmaceutical research and development, the responsible management and disposal of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid, ensuring the safety of personnel and the protection of the environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the known hazards of its constituent functional groups—pyridine, carboxylic acid, and carbamate—to establish a robust and scientifically grounded disposal strategy.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe chemical handling. 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid is a solid, and its hazards can be inferred from its structural components.
Pyridine Moiety : Pyridine and its derivatives can be hazardous. Pyridine itself is a flammable liquid and is on the Hazardous Substance List.[1] It can cause liver damage with exposure.[2] While the subject compound is a solid, thermal decomposition may produce toxic gases, including nitrogen oxides.[3]
Carboxylic Acid Group : Carboxylic acids can be corrosive and cause irritation to the skin and eyes.[3][4]
Carbamate Group : Carbamate compounds are known for their potential to act as cholinesterase inhibitors.[5] Some carbamates are also suspected carcinogens. Wastes generated during the production of carbamates are regulated as hazardous wastes by the Environmental Protection Agency (EPA).[6][7][8]
Based on analogous compounds, 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid should be treated as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[3][9][10][11]
Table 1: Hazard and Disposal Summary
Hazard Category
Potential Effects
Disposal Consideration
Acute Toxicity
Harmful if swallowed, in contact with skin, or if inhaled.[10]
Treat as hazardous waste. Do not dispose of in regular trash or down the drain.
Handle in a well-ventilated area, preferably a chemical fume hood.[12]
Environmental Hazard
Potential for environmental contamination if not disposed of properly.[13]
Dispose of in accordance with local, state, and federal regulations.[13][14]
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks associated with handling 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid, the following PPE and engineering controls are mandatory:
Eye Protection : Chemical safety goggles or a face shield must be worn.[12]
Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene.[12]
Body Protection : A laboratory coat, long pants, and closed-toe shoes are required.[12]
Engineering Controls : All handling of this compound should be performed in a chemical fume hood to minimize inhalation exposure.[12] An eyewash station and safety shower must be readily accessible.[3]
Spill Management Protocol
In the event of a spill, a prompt and informed response is crucial to prevent exposure and environmental contamination.
For Small Spills (Solid):
Alert Personnel : Notify others in the immediate area.
Don PPE : Ensure you are wearing the appropriate PPE before addressing the spill.
Containment : Carefully sweep the solid material to the center of the spill area, avoiding the creation of dust.[12][15]
Collection : Place the swept material into a clearly labeled, sealed container for hazardous waste.[12]
Decontamination : Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[12] All cleaning materials must be disposed of as hazardous waste.[12]
For Large Spills:
Evacuate : Immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department or emergency response team.[16][17]
Secure the Area : Close the doors to the affected area to contain any potential vapors.
Await Professional Assistance : Do not attempt to clean up a large spill without the proper training and equipment.
Step-by-Step Disposal Procedure
The disposal of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid must be managed as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or down the drain.[18]
Waste Segregation : Designate a specific, clearly labeled waste container for "6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid and related solid waste." Do not mix this waste with other chemical streams unless compatibility has been verified by your EHS department.[12]
Containerization : Use a high-density polyethylene (HDPE) or other compatible container for solid waste collection. The container must be in good condition, with a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.[12]
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid," and the associated hazards (e.g., "Irritant," "Toxic").
Contaminated Materials : Any items that have come into contact with the compound, such as weighing papers, gloves, and pipette tips, must be disposed of in the same designated hazardous waste container.[18]
Decontamination of Glassware : Glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The resulting solvent rinseate must be collected as hazardous liquid waste in a separate, appropriately labeled container.[18]
Final Disposal : Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.[3][4][9][19]
Regulatory Framework
The disposal of this chemical waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[20] Pyridine-containing wastes may be classified as F005 listed hazardous waste.[20] Additionally, wastes from carbamate production are also listed as hazardous.[6][8] It is imperative to comply with all local, state, and federal regulations for hazardous waste disposal.[14]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid, the following workflow diagram is provided.
Comprehensive Safety and Handling Guide for 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid
This guide provides essential safety protocols and operational directives for the handling and disposal of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid. The following procedures are grounded in established sa...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety protocols and operational directives for the handling and disposal of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid. The following procedures are grounded in established safety principles for pyridine carboxylic acid derivatives and powdered chemical reagents. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the guidance herein is synthesized from safety data for structurally analogous compounds to ensure a high degree of precaution.
Hazard Assessment and Triage
Due to its chemical structure, a pyridine ring substituted with a carboxylic acid and a dimethylcarbamoyl group, 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid is anticipated to present the following hazards:
Skin and Eye Irritation: Like many pyridine carboxylic acid derivatives, this compound is likely to cause skin irritation and serious eye irritation.[1][2][3][4]
Respiratory Tract Irritation: As a powdered solid, inhalation may lead to respiratory irritation.[2][3][4]
Unknown Toxicological Properties: The full toxicological profile of this specific compound is not well-documented. Therefore, it should be handled with the utmost care, assuming it may have other harmful effects.
This assessment necessitates a stringent personal protective equipment (PPE) protocol to minimize all potential routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory when handling 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid. The following table outlines the minimum required PPE for various laboratory operations.
Material: Nitrile or neoprene gloves are recommended for handling solid carboxylic acids and pyridine derivatives.[5][6] Practice: When double-gloving, the inner glove should be tucked under the lab coat cuff, and the outer glove should go over the cuff to create a seal.[7] Gloves should be changed immediately if contaminated, torn, or punctured.
Eye and Face Protection
Chemical splash goggles and a face shield
Requirement: Chemical splash goggles that provide a complete seal around the eyes are the minimum requirement.[8] A face shield must be worn in conjunction with goggles, especially when handling the powder outside of a certified chemical fume hood, to protect against splashes and airborne particles.
Respiratory Protection
Engineering Controls / Respirator
Primary: All handling of the solid compound that may generate dust must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6][9] Secondary: If a fume hood is not available or if there is a risk of dust generation, a NIOSH-approved N95 dust mask or a respirator with an appropriate particulate filter should be used.
Protective Clothing
Laboratory Coat / Chemical Apron
A long-sleeved, knee-length lab coat is required. For operations with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[8][10]
Footwear
Closed-toe shoes
Shoes must fully cover the feet to protect against spills.[8]
Adherence to a strict operational workflow is critical to ensuring safety. The following diagram and procedural steps outline the safe handling of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid.
Caption: Workflow for Safe Handling of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid.
Detailed Protocol:
Preparation:
Designate a specific area for handling, preferably within a certified chemical fume hood.
Ensure that an eyewash station and safety shower are readily accessible.[2]
Assemble all necessary equipment and reagents before starting.
Don all required PPE as outlined in the table above.
Handling (within a chemical fume hood):
When weighing the solid, use a spatula and handle it gently to avoid creating dust.
If transferring the solid to a solvent, add it slowly to prevent splashing.
Keep the container tightly closed when not in use.[2][3][11]
Spill Response:
In the event of a small spill, use an inert absorbent material like sand or vermiculite to contain the solid.[5][9]
Carefully sweep the absorbed material into a designated hazardous waste container.
For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
First Aid:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][11]
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][6][11]
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2][3]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid and any contaminated materials is crucial. Pyridine and its derivatives are generally considered hazardous waste.[5][12]
Step-by-Step Disposal Protocol:
Waste Collection:
Collect all waste containing the compound, including contaminated PPE and absorbent materials, in a designated, compatible, and clearly labeled hazardous waste container.[5] The container should be sealable and stored in a cool, dry, and well-ventilated area.[5][11]
Labeling:
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid".[5][6]
Disposal Procedure:
All waste must be disposed of through your institution's EHS department or a licensed chemical waste disposal company.[2][3][12]
Under no circumstances should this chemical or its waste be poured down the drain or disposed of in regular trash.[5][9] The primary disposal method for pyridine-containing waste is typically incineration.[6][12]
References
6-(2-methylpropoxy)pyridine-3-carboxylic acid — Chemical Substance Information. (n.d.).
Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
4-Pyridinecarboxylic acid Safety Data Sheet. (2020). PENTA. Retrieved from [Link]
Personal Protective Equipment (PPE). (n.d.). U.S. Department of Health & Human Services. Retrieved from [Link]
Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions. Retrieved from [Link]
12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. Retrieved from [Link]
Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
Powder Coating Safety and Regulations. (2022). International Enviroguard. Retrieved from [Link]